LL-37 SKE Trifluoroacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H204N36O30.C2HF3O2/c1-11-67(8)94(153-105(173)77(41-24-29-55-124)139-103(171)81(46-49-90(159)160)144-99(167)74(38-21-26-52-121)138-97(165)72(125)64-156)112(180)136-63-89(158)137-73(37-20-25-51-120)98(166)143-82(47-50-91(161)162)104(172)149-85(60-70-33-16-14-17-34-70)109(177)142-75(39-22-27-53-122)100(168)140-78(42-30-56-133-117(127)128)107(175)155-96(69(10)13-3)115(183)152-93(66(6)7)113(181)146-80(45-48-88(126)157)102(170)141-79(43-31-57-134-118(129)130)106(174)154-95(68(9)12-2)114(182)145-76(40-23-28-54-123)101(169)151-87(62-92(163)164)111(179)150-86(61-71-35-18-15-19-36-71)110(178)148-84(59-65(4)5)108(176)147-83(116(184)185)44-32-58-135-119(131)132;3-2(4,5)1(6)7/h14-19,33-36,65-69,72-87,93-96,156H,11-13,20-32,37-64,120-125H2,1-10H3,(H2,126,157)(H,136,180)(H,137,158)(H,138,165)(H,139,171)(H,140,168)(H,141,170)(H,142,177)(H,143,166)(H,144,167)(H,145,182)(H,146,181)(H,147,176)(H,148,178)(H,149,172)(H,150,179)(H,151,169)(H,152,183)(H,153,173)(H,154,174)(H,155,175)(H,159,160)(H,161,162)(H,163,164)(H,184,185)(H4,127,128,133)(H4,129,130,134)(H4,131,132,135);(H,6,7)/t67-,68-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,93-,94-,95-,96-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZDGTNERISYGN-HYBJOXEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H205F3N36O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2733.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Characterization Methodologies for Ll 37 Ske Trifluoroacetate
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for LL-37 SKE Trifluoroacetate (B77799)
Solid-Phase Peptide Synthesis (SPPS) allows for the stepwise assembly of amino acids on a solid resin support, simplifying the removal of excess reagents and by-products through simple washing and filtration steps. wikipedia.org The Fmoc/tBu strategy is favored for its use of mild base for Nα-deprotection, which is compatible with a wide range of sensitive amino acid side chains protected by acid-labile groups. nih.govcsic.es
Reagent Selection and Coupling Efficiency in Fmoc/tBu Chemistry
The success of synthesizing a long peptide like LL-37 hinges on achieving near-quantitative yields at each coupling step. wikipedia.org Sub-optimal coupling efficiency leads to the accumulation of deletion sequences, which are difficult to separate from the target peptide. The selection of coupling reagents is therefore critical.
Fmoc/tBu chemistry utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for semi-permanent side-chain protection. csic.esresearchgate.net
The formation of the amide (peptide) bond is facilitated by activating the carboxyl group of the incoming amino acid. creative-peptides.com Common classes of coupling reagents include aminium/uronium and phosphonium (B103445) salts, which offer high efficiency and low racemization rates. jpt.combachem.com For a complex sequence like LL-37, reagents such as HATU, HBTU, and DIC/OxymaPure are frequently employed. researchgate.netjpt.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) are highly efficient uronium-based reagents known for rapid coupling and stable intermediate formation, minimizing side reactions. creative-peptides.combachem.com They are particularly effective for synthesizing long or difficult peptides. creative-peptides.com
DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure (Ethyl cyano(hydroxyimino)acetate) represents a modern carbodiimide-based system. DIC activates the amino acid, while OxymaPure acts as an additive to suppress racemization and improve reaction rates, offering a safer alternative to potentially explosive additives like HOBt. researchgate.netbachem.com
The choice of reagent can be tailored to specific "difficult couplings" within the sequence, which may arise due to steric hindrance or peptide aggregation on the resin. researchgate.net
| Reagent | Class | Key Advantages | Considerations |
|---|---|---|---|
| HATU | Aminium/Uronium Salt | Very high coupling efficiency, low racemization, effective for difficult sequences. bachem.com | Higher cost compared to other reagents. |
| HBTU | Aminium/Uronium Salt | High efficiency, forms stable intermediates, widely used for long peptides. creative-peptides.com | Excess reagent can cap the N-terminus; contains a potentially explosive HOBt moiety. bachem.compeptide.com |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, high efficiency, OxymaPure is a safe and effective racemization suppressant. researchgate.netbachem.com | May be slightly slower than uronium salts for some sequences. |
| PyBOP | Phosphonium Salt | Efficient coupling with low racemization; byproducts are less hazardous than those from its predecessor, BOP. peptide.com | More expensive than carbodiimides. jpt.com |
Automated Synthesis Parameters and Scalability Considerations
Automated peptide synthesizers are standard for producing peptides like LL-37. Microwave-assisted SPPS, in particular, has been shown to significantly enhance synthesis efficiency. By using microwave energy to heat the reaction vessel, both deprotection and coupling steps can be accelerated dramatically. researchgate.netunifi.it For instance, Fmoc deprotection can be completed in as little as 2 minutes at 70°C, and coupling reactions can be driven to completion in under 5 minutes. researchgate.net
A study on the microwave-assisted synthesis of LL-37 utilized a Rink amide-ChemMatrix resin, which is specifically designed for synthesizing long and hydrophobic peptides due to its superior swelling properties. researchgate.net The use of specialized resins and optimized heating cycles helps to disrupt on-resin peptide aggregation, a common challenge in long-sequence synthesis. researchgate.net
Scalability presents a significant challenge. While lab-scale synthesis on a 0.1 mmol scale is routine, scaling up to produce gram or kilogram quantities requires re-optimization. researchgate.net Key considerations include:
Reagent Stoichiometry: Maintaining a 5- to 10-fold excess of reagents may become prohibitively expensive at a large scale. unifi.it
Heat Transfer: Uniform heating in large reaction vessels is more difficult to achieve, potentially leading to incomplete reactions or increased side products.
Solvent Use: The volume of solvents, such as the now-restricted DMF, becomes a major environmental and cost concern. unifi.it
Impurity Profile: The accumulation of by-products increases with the number of coupling cycles, making the final purification more complex at a larger scale. wikipedia.org
Cleavage and Deprotection Techniques for Trifluoroacetate Salt Formation
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Fmoc/tBu strategy, this is accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). csic.esgenscript.com.cnthermofisher.com
The process inherently yields the peptide as a trifluoroacetate salt. During cleavage, the highly acidic TFA protonates basic amino acid residues (like Lysine (B10760008) and Arginine) and the N-terminal amino group. The negatively charged trifluoroacetate anions (TFA⁻) then act as counter-ions to balance these positive charges, resulting in the formation of a peptide-TFA salt. genscript.com.cnambiopharm.commdpi.com
This final cleavage is performed using a "cleavage cocktail" containing TFA mixed with scavengers. Scavengers are crucial for quenching the highly reactive cationic species (e.g., t-butyl cations) that are released from the protecting groups. thermofisher.comthermofisher.com Without scavengers, these cations could re-attach to sensitive residues like Tryptophan or Methionine, causing unwanted side products.
| Cocktail Composition | Target Residues/Purpose | Reference |
|---|---|---|
| TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose; TIS reduces Trp and protects against trityl cations. | acs.org |
| TFA / H₂O / Ethanedithiol (EDT) / TIS (94:2.5:2.5:1) | For peptides containing Cys(Trt), Met, and/or Arg. EDT is a potent scavenger. | thermofisher.com |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Strong scavenger cocktail for peptides with multiple Arg, Met, or Cys residues. | thermofisher.com |
| TFA / Dichloromethane (DCM) (1:1) | Mild cleavage for acid-sensitive resins, often to release protected peptide fragments. | acs.org |
The cleavage reaction typically proceeds for 2-3 hours at room temperature. thermofisher.com Afterward, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. sigmaaldrich.com
Purification Techniques and Purity Assessment
The crude peptide obtained after cleavage contains the desired product along with various impurities, such as truncated sequences, deletion sequences, and products of side reactions. jpt.com Therefore, a robust purification step is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation and Purity Verification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for both the purification and purity analysis of synthetic peptides. jpt.comalmacgroup.com
Isolation: The crude peptide is dissolved in an aqueous buffer and loaded onto an RP-HPLC column containing a hydrophobic stationary phase (e.g., silica (B1680970) bonded with C18 or C4 alkyl chains). nih.govpeptide.com For a long peptide like LL-37, a C4 or C8 column is often preferred as the lower hydrophobicity can provide better resolution compared to a C18 column. peptide.com The peptide is eluted using a gradient of an organic solvent, typically acetonitrile, in water. Both solvents are usually acidified with 0.1% TFA. peptide.comnih.gov TFA serves as an ion-pairing agent, masking the charge of the peptide and improving peak shape and separation efficiency. mdpi.comnih.gov Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.
Purity Verification: Analytical RP-HPLC is used to determine the purity of the final product. A small sample is injected, and the resulting chromatogram shows peaks corresponding to the target peptide and any impurities. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks detected (typically by UV absorbance at 214-220 nm). jpt.comalmacgroup.com A purity of >95% is common for research-grade peptides. nih.gov Mass spectrometry is used in conjunction with HPLC to confirm that the main peak has the correct molecular weight for LL-37. nih.govresearchgate.net
Counter-Ion Exchange Strategies and Their Impact on Peptide Characteristics
While TFA is invaluable for synthesis and purification, its presence as a counter-ion in the final peptide product can be problematic. Residual TFA can interfere with biological assays, sometimes inhibiting or stimulating cell growth, and can affect the peptide's physicochemical properties. genscript.com.cnmdpi.com Therefore, it is often necessary to exchange the trifluoroacetate for a more biologically compatible counter-ion, such as acetate (B1210297) or chloride. ambiopharm.comgoogle.com
Several strategies exist for counter-ion exchange:
Lyophilization from Acidic Solutions: The simplest method involves dissolving the peptide-TFA salt in a dilute solution of the desired acid (e.g., 0.1 M HCl or 1% acetic acid) and then lyophilizing (freeze-drying) the solution. This process is often repeated several times to ensure complete exchange. peptide.commdpi.com
Ion-Exchange Chromatography: This technique uses a resin with charged functional groups that can exchange with the peptide's counter-ions. libretexts.org For example, the peptide-TFA salt can be passed through a strong anion exchange column pre-equilibrated with acetate. The trifluoroacetate ions bind to the resin, and the peptide elutes as the acetate salt. peptide.com
RP-HPLC with Alternative Mobile Phases: The peptide can be re-purified using an HPLC system with a mobile phase containing the desired counter-ion, such as acetic acid or formic acid, instead of TFA. google.com
The type of counter-ion can have a measurable impact on the peptide's characteristics. For LL-37, it has been shown that different anions can influence its secondary structure. One study found that chloride was less effective at inducing a helical structure in LL-37 compared to other anions, highlighting that the choice of counter-ion can alter the peptide's conformation. nih.gov
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Repetitive Lyophilization | Dissolving the peptide in a dilute solution of the target acid (e.g., HCl, Acetic Acid) and freeze-drying. Repeated 2-3 times. peptide.commdpi.com | Simple, does not require chromatography. | May not be 100% complete; can be time-consuming. |
| Ion-Exchange Chromatography (IEX) | Passing the peptide solution through a column with a resin that exchanges TFA⁻ for the desired ion (e.g., Cl⁻, CH₃COO⁻). peptide.comlibretexts.org | Highly efficient and can achieve complete exchange. | Requires an additional chromatographic step; potential for sample loss. |
| Preparative RP-HPLC | Re-purifying the peptide using a mobile phase containing the desired counter-ion (e.g., 0.1% Acetic Acid). google.com | Combines purification and exchange in one step. | Peak resolution and peptide solubility may be poorer compared to TFA-containing systems. |
Structural and Compositional Elucidation Methods
The precise characterization of LL-37 SKE Trifluoroacetate, a synthetically produced peptide, relies on a suite of advanced analytical techniques. These methods are essential to confirm its primary sequence, three-dimensional structure, conformational dynamics, and quantitative amino acid composition, ensuring the production of a well-defined and active compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Sequence Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary structural verification of synthesized peptides like LL-37. This technique provides a highly accurate measurement of the peptide's mass-to-charge ratio (m/z), which allows for the determination of its molecular weight with exceptional precision (typically within a few parts per million). For LL-37, which has a primary sequence of LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES, the theoretical monoisotopic mass can be calculated and compared against the experimentally determined mass to confirm the correct synthesis. frontiersin.orggenscript.com
Beyond simple molecular weight confirmation, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is used for sequence verification. In this process, the peptide is fragmented in the mass spectrometer, and the resulting fragment ions (b- and y-ions) are analyzed. The mass differences between consecutive fragment ions correspond to specific amino acid residues, allowing for the de novo sequencing of the peptide or confirming that the experimental sequence matches the intended one. Studies have utilized mass spectrometry to identify specific tryptic fragments of LL-37, confirming portions of its sequence and mapping its interactions with other molecules like double-stranded RNA. nih.govnih.gov This level of detail is critical for ensuring that no amino acid deletions, insertions, or unintended modifications occurred during synthesis.
Table 1: Representative HRMS Data for LL-37 Verification
| Parameter | Description | Typical Result for LL-37 |
|---|---|---|
| Theoretical Mass | The calculated monoisotopic mass based on the amino acid sequence (C₂₀₅H₃₄₀N₆₀O₅₃). | ~4493.37 Da |
| Experimental Mass | The mass measured by the HRMS instrument. | Matches theoretical mass within 5 ppm. |
| Tandem MS (MS/MS) | Fragmentation of the parent ion to produce a series of b- and y-ions. | Generates a fragmentation pattern consistent with the known LL-37 sequence. |
| Sequence Coverage | The percentage of the amino acid sequence confirmed by MS/MS fragmentation. | High coverage (>95%) is typically achieved to ensure sequence fidelity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and observing the dynamics of peptides in a solution state that can mimic physiological environments. youtube.com For LL-37, NMR studies have been fundamental in revealing its structural plasticity. While early two-dimensional NMR experiments faced challenges with spectral resolution, the use of 13C and 15N isotopic labeling combined with three-dimensional triple-resonance NMR spectroscopy has yielded high-quality structures. rcsb.org
These studies have shown that LL-37 is largely unstructured or in a random coil conformation in simple aqueous solutions. nih.gov However, in membrane-mimicking environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS) micelles, it adopts a distinct, amphipathic α-helical structure. rcsb.orgnih.govacs.org The structure is often described as a "helix-break-helix" or "curved amphipathic helix-bend-helix" motif, typically spanning residues 2-31, with a flexible or disordered C-terminal tail. rcsb.orgacs.org The bend is located around residues Gly-14 to Glu-16. rcsb.org NMR has also been instrumental in identifying the minimal active fragments of LL-37, such as the KR-12 peptide (residues 18-29), which forms a short, amphipathic helix. rcsb.orgacs.org
| C-Terminus | 32-37 | Solution NMR | Unstructured and solvent-exposed tail | nih.govacs.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method used to analyze the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.
Numerous studies have employed CD spectroscopy to characterize LL-37. These analyses consistently show that the peptide exhibits a random coil conformation in pure water or low ionic strength buffers, indicated by a single strong minimum around 200 nm. nih.govresearchgate.netnih.gov Upon introduction of a structure-inducing environment—such as organic solvents like trifluoroethanol (TFE), lipid vesicles, or detergent micelles—the CD spectrum of LL-37 transforms dramatically. nih.govresearchgate.net It displays the characteristic signature of an α-helical structure, with a positive peak around 195 nm and two negative peaks (minima) at approximately 208 nm and 222 nm. nih.govfrontiersin.org
Interestingly, the presence of certain anions, including the trifluoroacetate counter-ion, can itself induce helicity even in the absence of membranes. researchgate.net The degree of α-helicity has been shown to be dependent on peptide concentration and is often correlated with the peptide's biological activity. researchgate.netnih.gov
Table 3: Typical CD Spectroscopy Results for LL-37
| Solvent/Environment | Observed Secondary Structure | Characteristic CD Signal | Citation |
|---|---|---|---|
| Water / PBS Buffer | Random Coil | Strong minimum near 200 nm | nih.govnih.gov |
| TFE / DPC Micelles | α-Helix | Maxima ~195 nm, Minima ~208 & 222 nm | nih.govresearchgate.net |
| Anionic Vesicles (POPG) | α-Helix | Enhanced double minima at 208 & 222 nm | researchgate.netresearchgate.net |
| Aqueous solution with 15 mM Trifluoroacetate | α-Helix | Induction of helical structure | researchgate.net |
X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Determination in Relevant Environments
While NMR provides solution-state structures, X-ray crystallography offers atomic-resolution insights into the solid-state structure of molecules. Crystallographic studies of full-length LL-37 and its fragments have revealed a remarkable capacity for self-assembly into various oligomeric forms. The crystal structure of LL-37 shows that it can form antiparallel helical dimers which then arrange into higher-order structures. rcsb.orgresearchgate.net
Depending on the crystallization conditions, particularly the presence or absence of detergents that mimic membrane environments, LL-37 has been observed to form dimers, tetrameric channels, and even elongated, fibril-like polymers. researchgate.netnih.govrcsb.org For example, the crystal structure of the active core fragment, LL-37(17-29), revealed a self-assembly of amphipathic helices into a densely packed, hexameric fibril with a central pore. nih.gov These structures provide plausible models for how the peptide might interact with and disrupt bacterial membranes.
Cryo-electron microscopy (Cryo-EM) complements crystallography by allowing the visualization of these assemblies in a near-native, hydrated state. Cryo-EM studies have confirmed that LL-37 fragments can form wide, ribbon-like fibrils in solution and have shown these structures interacting with bacterial cells. nih.govbiorxiv.org
Table 4: High-Resolution Structural Data for LL-37 and its Fragments
| Technique | Peptide Form | Key Structural Finding | PDB ID | Citation |
|---|---|---|---|---|
| X-ray Crystallography | Full-length LL-37 | Dimer of anti-parallel helices | 5NNM | rcsb.orgresearchgate.net |
| X-ray Crystallography | Full-length LL-37 | Tetrameric channel conformation | 7PDC / 5NNT | nih.govrcsb.org |
| X-ray Crystallography | LL-37(17-29) | Hexameric fibril with central pore | 6HFF | nih.gov |
| Cryo-Electron Microscopy | LL-37(17-29) | Wide, ribbon-like thermostable fibrils | N/A | nih.govbiorxiv.org |
Amino Acid Analysis for Quantitative Compositional Verification
Amino acid analysis (AAA) is a fundamental biochemical technique used to determine the absolute amino acid composition of a peptide. For a synthetic peptide like this compound, AAA serves as a crucial quality control step to provide quantitative compositional verification.
The procedure involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6M HCl) at high temperatures. The resulting amino acid mixture is then separated, identified, and quantified, usually by ion-exchange chromatography or reversed-phase HPLC followed by post-column derivatization and detection.
The experimental results from AAA, which give the molar ratio of each amino acid, are compared against the theoretical composition derived from the known sequence of LL-37. This comparison confirms the presence of all expected amino acids in the correct proportions and verifies the peptide concentration in a given sample. This ensures that the synthesized product is not only the correct molecule but is also of the stated quantity, which is vital for reproducible downstream experiments.
Table 5: Theoretical Amino Acid Composition of LL-37
| Amino Acid | Count | Molar Ratio (Theoretical) |
|---|---|---|
| Aspartic Acid (D) | 2 | 5.4% |
| Glutamic Acid (E) | 3 | 8.1% |
| Arginine (R) | 5 | 13.5% |
| Glycine (G) | 2 | 5.4% |
| Isoleucine (I) | 3 | 8.1% |
| Leucine (B10760876) (L) | 6 | 16.2% |
| Lysine (K) | 5 | 13.5% |
| Phenylalanine (F) | 4 | 10.8% |
| Proline (P) | 1 | 2.7% |
| Serine (S) | 2 | 5.4% |
| Threonine (T) | 1 | 2.7% |
| Valine (V) | 2 | 5.4% |
| Total | 37 | 100% |
Molecular Mechanisms of Action of Ll 37 Ske Trifluoroacetate
Mechanisms of Antimicrobial Action
LL-37's antimicrobial effects are mediated through both direct and indirect pathways. nih.gov The direct action involves the disruption of microbial integrity, while indirect mechanisms include the modulation of the host's immune response. nih.govmdpi.com This article will focus on the direct molecular mechanisms employed by LL-37 to eliminate microbial threats.
The primary and most well-characterized mechanism of LL-37's antimicrobial activity is its interaction with and disruption of microbial cell membranes. nih.govyoutube.com As a cationic and amphipathic peptide, LL-37 is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govyoutube.comnih.gov This initial binding is a critical step that precedes membrane permeabilization and subsequent cell death.
Following the initial electrostatic attraction, LL-37's hydrophobic residues facilitate its insertion into the lipid bilayer, leading to membrane destabilization and permeabilization through several proposed models. nih.govyoutube.com The specific mechanism can depend on factors like the peptide concentration and the composition of the target membrane. mdpi.com The three predominant models are the barrel-stave, toroidal pore, and carpet models.
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a transmembrane pore. The hydrophobic regions of the peptides face the lipid acyl chains of the membrane, while the hydrophilic regions line the aqueous channel.
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the formation of a transmembrane channel. However, in this configuration, the peptides and the associated lipid monolayers bend continuously, creating a pore where the water core is lined by both the hydrophilic faces of the peptides and the head groups of the lipid molecules. mdpi.com This results in a significant disruption of the membrane structure.
Carpet Model: In the carpet model, the peptides accumulate on the surface of the microbial membrane, forming a layer that resembles a "carpet." nih.govmdpi.com Once a critical threshold concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures, without forming discrete, stable pores. nih.govnih.gov Evidence suggests that LL-37 may act via a carpet-type mechanism, orienting parallel to the bilayer surface before causing disruption. nih.govresearchgate.net
Table 1: Comparison of Membrane Permeabilization Models for LL-37
| Model | Peptide Orientation | Membrane Interaction | Pore Structure |
|---|---|---|---|
| Barrel-Stave | Perpendicular to the membrane | Peptides aggregate and insert into the lipid core. | Hydrophilic peptide faces form the pore lining. |
| Toroidal Pore | Perpendicular to the membrane | Peptides insert and induce lipid head groups to bend inward, lining the pore. | Lined by both peptides and lipid head groups. |
| Carpet | Parallel to the membrane surface | Peptides accumulate on the membrane surface, disrupting it like a detergent. | No stable pore; leads to membrane micellization. |
LL-37's interaction with the microbial membrane significantly alters its physical properties, leading to a loss of both fluidity and integrity. The peptide's insertion into the lipid bilayer disrupts the organized packing of phospholipid molecules. mdpi.comresearchgate.net This disturbance increases the permeability of the membrane, causing the leakage of essential intracellular contents, such as ions and metabolites, and ultimately leads to cell death. youtube.com Studies have shown that LL-37 can cause substantial disorder in the lipid bilayer structure, an effect that is directly related to its ability to induce leakage from model vesicles. nih.gov The binding of LL-37 to the membrane can also lead to a thinning of the bilayer, further compromising its barrier function. nih.gov
A critical function of LL-37, particularly against Gram-negative bacteria, is its ability to bind to and neutralize lipopolysaccharide (LPS), also known as endotoxin (B1171834). nih.govnih.gov LPS is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. nih.gov LL-37's high affinity for the lipid A portion of LPS is crucial for both disrupting the outer membrane and preventing the toxic inflammatory cascade induced by LPS in the host. nih.govnih.gov
The neutralization of LPS by LL-37 is thought to occur through several mechanisms:
Direct Binding and Sequestration: LL-37 binds directly to LPS molecules, preventing them from interacting with host receptors like CD14 and the Toll-like receptor 4 (TLR4) complex. peptidesciences.comnih.gov This sequestration effectively detoxifies the LPS.
Disaggregation of LPS Oligomers: LL-37 can break down large LPS aggregates into smaller, less active forms. This dissociation prevents the efficient binding of LPS to its primary receptors. nih.gov
Competitive Binding to Receptors: Some evidence suggests that LL-37 may also bind directly to the LPS receptor CD14, competitively inhibiting the binding of the LPS molecule itself. nih.gov
By neutralizing LPS, LL-37 not only facilitates the killing of bacteria but also mitigates the harmful inflammatory response that characterizes bacterial sepsis. nih.gov
Table 2: Mechanisms of LL-37 LPS Neutralization
| Mechanism | Description | Outcome |
|---|---|---|
| Direct Binding | LL-37 electrostatically binds to the negatively charged lipid A moiety of LPS. nih.gov | Prevents LPS from engaging with host receptors (e.g., CD14/TLR4). |
| Disaggregation | The peptide dissociates large, active LPS aggregates into smaller units. nih.gov | Reduces the ability of LPS to activate host immune cells. |
| Receptor Competition | LL-37 may bind to the host cell receptor CD14. nih.gov | Competitively blocks the binding site for LPS. |
Beyond its potent membrane-disrupting capabilities, LL-37 can translocate across the microbial membrane to engage with various intracellular targets. nih.govnih.gov This ability to interfere with fundamental cellular processes represents a second major facet of its antimicrobial action, ensuring bacterial death even if the initial membrane damage is not immediately lethal.
Once inside the bacterial cytoplasm, LL-37 can interact with anionic molecules such as nucleic acids. youtube.com The peptide has been shown to bind to both DNA and RNA. nih.govfrontiersin.org This interaction can physically obstruct the cellular machinery responsible for replication and transcription, thereby inhibiting the synthesis of new DNA and RNA. nih.gov By halting these essential processes, LL-37 effectively stops bacterial growth and proliferation. It has been demonstrated that LL-37 can form complexes with bacterial DNA, and these complexes can be internalized by host cells, suggesting a complex interplay between the peptide, bacterial components, and the host immune system. nih.govresearchgate.net The binding to nucleic acids is another key intracellular mechanism that contributes to the broad-spectrum bactericidal activity of LL-37. youtube.com
Intracellular Targets and Metabolic Pathway Disruption in Microorganisms
Disruption of Protein Synthesis and Enzymatic Activity
Beyond its well-documented ability to disrupt microbial membranes, LL-37 can permeate the bacterial cell to interfere with essential intracellular processes, including protein synthesis and enzymatic functions. nih.govyoutube.com Once inside the bacterium, LL-37 can interact with intracellular targets such as DNA and proteins, disrupting vital cellular activities. youtube.com
While direct inhibition of specific bacterial enzymes by LL-37 is an area of ongoing research, the peptide's interaction with bacterial proteases is notable. Some bacteria have developed resistance mechanisms involving the secretion of enzymes, such as metalloproteases, that can degrade LL-37. nih.gov This antagonistic relationship underscores the interaction between the peptide and bacterial enzymes, highlighting enzymatic activity as a critical battleground in the host-pathogen interface. nih.gov
Modulation of Microbial Gene Expression Profiles
LL-37 exerts significant pressure on bacteria, prompting adaptive responses that involve the modulation of gene expression. Instead of being a passive target, many bacteria actively alter their transcriptional profiles upon exposure to the peptide. In some cases, this leads to an upregulation of virulence-encoding genes as a defense mechanism. nih.gov For instance, pathogens can increase the expression of toxins and enzymes like SpeB, streptokinase, and various secretory proteins to evade the effects of LL-37. nih.gov
A well-documented example of this modulation is seen in Pseudomonas aeruginosa, where LL-37 can disrupt MucA, a negative regulator of the alginate biosynthesis operon. nih.gov This disruption leads to the overproduction of alginate, a key component of the biofilm matrix that protects the bacteria. nih.gov Conversely, LL-37 can also have a suppressive effect on gene expression, particularly those related to biofilm formation. In bacteria such as Enterococcus faecalis, peptides like LL-37 have been shown to inhibit biofilm-related gene expression, especially during the initial stages of colonization. mdpi.commdpi.com
Table 1: Examples of Microbial Gene Expression Modulation by LL-37
| Bacterium | Modulated Gene/Factor | Outcome | Reference(s) |
| Pseudomonas aeruginosa | MucA (regulator) | Disruption leads to increased alginate production (biofilm) | nih.gov |
| Pseudomonas aeruginosa | Biofilm-related genes | Suppression of gene expression, preventing biofilm formation | mdpi.com |
| Group A Streptococcus | Virulence factors (e.g., SpeB) | Upregulation of expression as an evasion tactic | nih.gov |
| Enterococcus faecalis | Biofilm-related genes | Inhibition of expression, particularly in early stages | mdpi.com |
Induction of Microbial Apoptosis-like Mechanisms
The primary mechanism by which LL-37 kills microbes is through the physical disruption and permeabilization of their cellular membranes, leading to cell lysis and death. youtube.comnih.govpeptidesciences.com However, the peptide is also deeply involved in programmed cell death pathways, particularly in host cells. nih.govnih.gov
LL-37 is a known inducer of apoptosis in various eukaryotic cells, and this effect is often context-dependent. nih.govnih.gov For example, it can synergistically promote the apoptosis of airway epithelial cells when they are infected with P. aeruginosa; this effect involves the activation of caspases, which does not occur with either the peptide or the bacteria alone. nih.gov In other contexts, LL-37 induces a caspase-independent form of apoptosis in host cells, which is mediated by the release of apoptosis-inducing factor (AIF) from mitochondria. nih.govlu.se Research shows that LL-37 can be rapidly internalized by host cells, accumulate in mitochondria, and trigger the release of pro-apoptotic factors like AIF and cytochrome C. lu.sedovepress.com
While the induction of apoptosis in host cells is well-established, the direct triggering of a similar programmed, apoptosis-like death cascade within bacteria is less characterized. The rapid lytic death caused by membrane disruption is the more predominantly described antimicrobial action. asm.org The leakage of microbial contents following this lysis, however, can act as a danger signal that triggers inflammatory and apoptotic responses in nearby host immune cells. asm.org
Immunomodulatory Mechanisms in Preclinical Cellular and Animal Models
LL-37 is a potent immunomodulator that orchestrates the host's immune response through direct interactions with various cell surface receptors on immune and epithelial cells. nih.gov These interactions trigger complex signaling cascades that influence cell migration, inflammation, and pathogen clearance.
Receptor-Mediated Signaling Pathways
The peptide's ability to influence a wide array of immune functions stems from its capacity to engage with multiple, structurally distinct receptor types. nih.gov This includes G protein-coupled receptors (GPCRs) and ligand-gated ion channels.
Formyl Peptide Receptor (FPR) Family Activation (e.g., FPR2/FPRL1)
One of the most significant receptors for LL-37 is the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). researchgate.netresearchgate.netmdpi.com This G protein-coupled receptor is expressed on various leukocytes, including neutrophils, monocytes, and T lymphocytes. researchgate.netmdpi.com LL-37 acts as a potent chemoattractant for these cells by activating FPR2/FPRL1. researchgate.netmdpi.com This activation results in a signaling cascade that leads to directional cell migration (chemotaxis), enabling the recruitment of key immune cells to sites of infection or injury. researchgate.netmdpi.com
Activation of FPR2/FPRL1 by LL-37 also promotes other crucial immune functions, such as enhanced phagocytosis and the release of reactive oxygen species, which contribute to antimicrobial immunity. researchgate.netmdpi.com Studies using human embryonic kidney cells transfected to express FPR2/FPRL1 confirmed that LL-37 specifically interacts with this receptor to induce intracellular calcium mobilization, a key step in cell activation. researchgate.netmdpi.com
Purinergic Receptor (P2X7R) Engagement
LL-37 also modulates immune responses through its interaction with the Purinergic Receptor P2X7 (P2X7R), a ligand-gated ion channel. youtube.comnih.govnih.gov This receptor is highly expressed on hematopoietic cells, such as macrophages, and plays a role in inflammation and cell death. nih.gov
Engagement of P2X7R by LL-37 can trigger several downstream effects. In human monocytes and fibroblasts, this interaction has been shown to mediate the production of pro-inflammatory molecules like Interleukin-1β (IL-1β) and Interleukin-8. nih.gov Furthermore, LL-37 can synergize with other P2X7R agonists to enhance the receptor's channel and pore-forming functions, leading to calcium influx and the uptake of molecules from the extracellular environment. youtube.comnih.gov The internalization of LL-37 itself by human macrophages is dependent on P2X7R, a process that is linked to clathrin-mediated endocytosis and promotes the clearance of intracellular pathogens. nih.gov The activity of LL-37 via P2X7R is blocked by specific receptor antagonists, confirming the essential role of this receptor in the peptide's signaling pathway. youtube.comnih.gov
Table 2: Receptor-Mediated Signaling of LL-37
| Receptor | Receptor Family | Key Cell Types | Downstream Effects | Reference(s) |
| FPR2/FPRL1 | G Protein-Coupled Receptor (GPCR) | Neutrophils, Monocytes, T Cells, Keratinocytes | Chemotaxis, Ca²+ mobilization, enhanced phagocytosis | peptidesciences.com, researchgate.net, researchgate.net, mdpi.com, mdpi.com |
| P2X7R | Ligand-Gated Ion Channel | Macrophages, Monocytes, Fibroblasts | IL-1β production, Ca²+ influx, peptide internalization, pore formation | nih.gov, youtube.com, nih.gov, peptidesciences.com |
Epidermal Growth Factor Receptor (EGFR) Transactivation
LL-37 is a potent inducer of cell migration, particularly in keratinocytes, a process crucial for wound healing. nih.gov This migratory effect is not direct but is mediated through the transactivation of the Epidermal Growth Factor Receptor (EGFR). Research has shown that LL-37 stimulates the phosphorylation of EGFR, a key step in its activation. nih.gov
The mechanism of EGFR transactivation by LL-37 involves the release of heparin-binding EGF-like growth factor (HB-EGF), a ligand for EGFR. nih.gov This process is dependent on the activation of a G-protein coupled receptor by LL-37. nih.gov The subsequent binding of HB-EGF to EGFR initiates downstream signaling cascades. One of the critical pathways activated downstream of EGFR is the STAT3 pathway, which has been shown to be essential for LL-37-induced keratinocyte migration. nih.gov The involvement of this pathway is confirmed by experiments where the inhibition of various components of the EGFR signaling cascade, including EGFR itself and STAT3, abolishes the migratory response of keratinocytes to LL-37. nih.gov
Furthermore, the signaling is modulated by negative feedback regulators. The Suppressor of Cytokine Signaling (SOCS) proteins, specifically SOCS1 and SOCS3, have been identified as inhibitors of LL-37-induced keratinocyte migration by negatively regulating the STAT3 pathway. nih.gov
Table 1: Key Findings on LL-37-Mediated EGFR Transactivation
| Finding | Experimental Evidence | Reference |
|---|---|---|
| LL-37 induces keratinocyte migration. | Boyden chamber assays showed maximal migration at 1 µg/ml LL-37. | nih.gov |
| LL-37 leads to EGFR phosphorylation. | Western blot analysis detected EGFR phosphorylation within 10 minutes of LL-37 stimulation. | nih.gov |
| EGFR transactivation is mediated by HB-EGF. | Inhibitors of HB-EGF shedding and EGFR blocked LL-37-induced migration. | nih.gov |
| The STAT3 pathway is crucial for migration. | Inhibition of STAT3 or its upstream activators blocked LL-37-induced keratinocyte migration. | nih.gov |
| SOCS1 and SOCS3 negatively regulate the process. | Transfection with SOCS1 or SOCS3 abolished LL-37-induced keratinocyte migration. | nih.gov |
Toll-like Receptor (TLR) Modulation (e.g., TLR2, TLR4, TLR7, TLR9)
LL-37 exhibits a complex and context-dependent modulation of Toll-like Receptor (TLR) signaling. TLRs are critical for the recognition of pathogen-associated molecular patterns (PAMPs). LL-37 can either enhance or suppress TLR-mediated inflammatory responses.
The peptide has been shown to directly bind to TLR ligands, such as lipopolysaccharide (LPS), the ligand for TLR4. This interaction can lead to the neutralization of LPS and a subsequent reduction in pro-inflammatory cytokine production by immune cells like monocytes and neutrophils. nih.govresearchgate.net Specifically, LL-37 can inhibit the release of TNF-α from LPS-stimulated monocytic cells. researchgate.net This anti-inflammatory effect is, at least in part, mediated by the inhibition of the NF-κB signaling pathway. researchgate.net
Conversely, LL-37 can also act as a delivery vehicle for nucleic acids, potentiating the activation of intracellular TLRs. For instance, LL-37 can form complexes with self-DNA and transport it into the endosomal compartments of plasmacytoid dendritic cells (pDCs), leading to the activation of TLR9 and the production of type I interferons. nih.gov A similar mechanism has been described for RNA and TLR7. nih.gov This activity highlights LL-37's role in bridging innate and adaptive immunity, but also its potential contribution to autoimmune conditions.
Furthermore, LL-37 can modulate the expression of TLRs on the surface of immune cells. In mast cells, LL-37 has been shown to upregulate the cell surface expression of TLR2 and TLR4, and the intracellular expression of TLR9. nih.gov This suggests that LL-37 can enhance the capacity of these cells to detect and respond to microbial threats. nih.gov The modulation of TLR expression by LL-37 can be influenced by both the formyl peptide receptor 2 (FPR2) and EGFR signaling pathways. nih.gov
Table 2: Modulation of TLR Signaling by LL-37
| TLR | Effect of LL-37 | Mechanism | Cell Type | Reference |
|---|---|---|---|---|
| TLR2 | Upregulation of cell surface expression | Translocation from intracellular stores | Mast cells | nih.gov |
| TLR4 | Inhibition of LPS-induced signaling; Upregulation of cell surface expression | Direct binding to LPS; Translocation from intracellular stores | Monocytes, Neutrophils, Mast cells | nih.govresearchgate.netnih.gov |
| TLR7 | Enhancement of signaling | Complex formation with RNA, facilitating endosomal delivery | Plasmacytoid dendritic cells | nih.gov |
| TLR9 | Enhancement of signaling; Upregulation of expression | Complex formation with DNA, facilitating endosomal delivery; Increased expression | Plasmacytoid dendritic cells, Mast cells | nih.govnih.gov |
Modulation of Cytokine and Chemokine Networks
LL-37 is a key regulator of cytokine and chemokine production, thereby orchestrating the nature and magnitude of the immune response. Its effects can be either pro-inflammatory or anti-inflammatory depending on the cellular context and the presence of other stimuli.
The influence of LL-37 on pro-inflammatory cytokines is multifaceted. In certain contexts, LL-37 can suppress the production of these key inflammatory mediators. For example, it has been demonstrated to inhibit the release of TNF-α, IL-1β, and IL-6 from neutrophils stimulated with LPS. nih.gov This inhibitory effect is dose-dependent and suggests a role for LL-37 in dampening excessive inflammation during bacterial infections. nih.gov In macrophages, LL-37 can attenuate the production of TNF-α and IL-6 induced by lipoteichoic acid (LTA), a component of Gram-positive bacteria. nih.gov
Conversely, under different conditions, LL-37 can induce the expression of pro-inflammatory cytokines. For instance, in human peripheral blood mononuclear cells (PBMCs), LL-37 has been shown to induce the production of IL-6. researchgate.net It can also synergize with IL-1β to augment immune responses. nih.gov This dual regulatory capacity allows LL-37 to fine-tune the inflammatory response, promoting it when necessary for host defense and suppressing it to prevent tissue damage.
LL-37 is a potent chemoattractant for a variety of immune cells, thereby playing a pivotal role in their recruitment to sites of infection and inflammation. nih.gov This chemotactic activity is crucial for initiating an effective immune response. LL-37 has been shown to induce the migration of neutrophils, monocytes, and T cells. nih.govnih.gov
The mechanism of LL-37-induced chemotaxis often involves the formyl peptide receptor-like 1 (FPRL1), a G-protein coupled receptor expressed on these immune cells. nih.govnih.gov By binding to FPRL1, LL-37 triggers intracellular signaling pathways that lead to directional cell movement. nih.gov In addition to its direct chemotactic effects, LL-37 can also induce the production of chemokines, which are small cytokines that specialize in attracting immune cells. For example, LL-37 can upregulate the expression of chemokines such as IL-8 (CXCL8) and monocyte chemoattractant protein-1 (MCP-1/CCL2) in various cell types, further amplifying the recruitment of immune cells to the site of inflammation. nih.govresearchgate.net
Table 3: Chemotactic and Migratory Effects of LL-37
| Immune Cell Type | Effect | Mediating Receptor/Molecule | Reference |
|---|---|---|---|
| Neutrophils | Chemotaxis | FPRL1 | nih.govnih.gov |
| Monocytes | Chemotaxis | FPRL1 | nih.govnih.gov |
| T cells | Chemotaxis | FPRL1 | nih.govnih.gov |
| Mast cells | Chemotaxis | G-protein coupled receptor | nih.gov |
Influence on Innate Immune Cell Functions
Beyond chemotaxis and cytokine modulation, LL-37 directly influences a range of functions of innate immune cells. In neutrophils, the primary producers of LL-37, the peptide can induce the production of reactive oxygen species (ROS) and enhance the engulfment of bacteria. nih.gov This suggests that LL-37 can boost the microbicidal activities of neutrophils.
LL-37 also plays a significant role in the differentiation and activation of monocytes and macrophages. It can promote the differentiation of monocytes into dendritic cells (DCs), which are key antigen-presenting cells that bridge innate and adaptive immunity. nih.gov Furthermore, LL-37 can influence macrophage polarization, directing them towards a pro-inflammatory M1 phenotype, which is important for pathogen clearance. nih.gov However, in other contexts, it has been shown to promote an M2 phenotype, which is associated with tissue repair. nih.gov This highlights the peptide's versatility in shaping the immune response according to the specific microenvironment.
In mast cells, LL-37 can trigger degranulation, leading to the release of a host of inflammatory mediators, including histamine (B1213489) and prostaglandins. nih.gov This activation of mast cells contributes to the early inflammatory response to infection or injury.
Macrophage Activation, Polarization, and Phagocytosis
LL-37 demonstrates a complex and context-dependent influence on macrophage functions, encompassing activation, polarization, and phagocytic capabilities. It can exert both pro- and anti-inflammatory effects. researchgate.net For instance, LL-37 has been shown to reduce the production of pro-inflammatory molecules like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO) by M1-polarized bone marrow-derived macrophages (BMDMs). researchgate.net However, this anti-inflammatory modulation does not compromise the primary functions of these cells; the ability of M1-polarized BMDMs to phagocytose and kill bacteria remains intact. researchgate.net Similarly, LL-37 does not interfere with the capacity of M2-polarized macrophages to clear apoptotic neutrophils. researchgate.net
A key function of LL-37 is its ability to enhance the phagocytic capacity of macrophages. It promotes the uptake of both IgG-opsonized Gram-negative and Gram-positive bacteria in a dose- and time-dependent manner. nih.govscilit.com This enhancement extends to non-opsonized bacteria like Escherichia coli. nih.govscilit.com Mechanistically, this is achieved by upregulating the expression of several key surface receptors on macrophages. nih.govscilit.com The signaling pathways involved include the Formyl Peptide Receptor 2 (FPR2/ALX) and Toll-like Receptor 4 (TLR4). nih.govscilit.com In certain contexts, such as in models of sepsis, LL-37 can inhibit macrophage pyroptosis, a form of inflammatory cell death, by neutralizing lipopolysaccharide (LPS) and inhibiting the P2X7 receptor's response to ATP. caymanchem.comnih.govplos.org
| Effect of LL-37 on Macrophages | Mechanism / Observation | References |
| Polarization | Reduces TNF-α and NO in M1-BMDMs. | researchgate.net |
| No effect on arginase activity in M2-BMDMs. | researchgate.net | |
| Phagocytosis | Enhances phagocytosis of IgG-opsonized and non-opsonized bacteria. | nih.govscilit.com |
| Upregulates expression of FcγRs, TLR4, and CD14. | nih.govscilit.com | |
| Mediated through FPR2/ALX and TLR4 signaling. | nih.govscilit.com | |
| Cell Survival | Inhibits pyroptosis in response to septic stimuli. | caymanchem.comnih.govplos.org |
Dendritic Cell Maturation and Antigen Presentation
LL-37 plays a significant role in shaping the adaptive immune response by influencing dendritic cell (DC) maturation and function. The peptide can be utilized in ex-vivo culture systems to generate DCs optimized for immunotherapy. nih.govnih.gov When added to DC cultures, LL-37 promotes the expansion and differentiation of cells that exhibit key features of the CD103+/CD141+ DC subset, which is critical for priming antitumor T-cell responses. nih.gov
These LL-37-matured DCs (LL-37-DC) display an enhanced functional profile. They show increased co-stimulatory capacity, marked by a strong upregulation of the CD86 molecule. nih.govnih.gov Furthermore, LL-37-DCs upregulate the chemokine receptor CCR7, which is essential for their migration to lymph nodes where they can present antigens to T cells. nih.govnih.gov This enhanced migratory and co-stimulatory function translates to a more potent T-cell response. In vitro and in vivo studies have demonstrated that LL-37-DCs are superior at enhancing the proliferation, activation, and cytokine production of CD8+ T cells. nih.gov In a murine model of squamous cell carcinoma, tumor antigen-presenting LL-37-DCs led to increased migration of activated CD8+ T cells into the tumor and resulted in tumor regression. nih.gov
| Effect of LL-37 on Dendritic Cells | Mechanism / Observation | References |
| Differentiation | Promotes differentiation into CD103+/CD141+ like subsets. | nih.gov |
| Maturation | Upregulates co-stimulatory molecule CD86. | nih.govnih.gov |
| Migration | Increases expression of the chemokine receptor CCR7. | nih.govnih.gov |
| Antigen Presentation | Enhances cross-presentation capacity. | nih.gov |
| T-Cell Activation | Boosts proliferation and cytokine production in CD8+ T cells. | nih.gov |
Neutrophil Degranulation and Neutrophil Extracellular Trap (NET) Formation
LL-37 is intimately involved in the function of neutrophils, particularly in the formation of Neutrophil Extracellular Traps (NETs), a crucial defense mechanism against pathogens. nih.govnih.gov NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that trap and kill microorganisms. LL-37 significantly facilitates NET formation, a process known as NETosis. nih.gov It can induce NETs on its own and also works in concert with classical inducers like Phorbol Myristate Acetate (B1210297) (PMA) or bacteria such as Staphylococcus aureus. nih.gov
The mechanism of action appears to be linked to the peptide's hydrophobic properties and its affinity for phospholipid membranes. nih.govnih.gov Confocal fluorescence microscopy has visualized the translocation of LL-37 towards the neutrophil nucleus, where it is believed to contribute to the disruption of the nuclear membrane, a critical and irreversible step in NETosis. nih.govnih.gov Upon the release of the chromatin fibers, the cationic LL-37 peptide decorates the negatively charged DNA backbone of the NETs. nih.gov This association serves a protective role for the NETs, rendering them resistant to degradation by bacterial nucleases, thereby prolonging their antimicrobial activity at the site of infection. nih.gov
Keratinocyte Activation and Epithelial Barrier Function
LL-37 is a key regulator of the cutaneous barrier, influencing keratinocyte behavior to strengthen the skin's defense system. Following skin injury, LL-37 is upregulated in keratinocytes. nih.gov The peptide directly enhances the physical barrier of the epidermis by modulating the expression and localization of tight junction (TJ) proteins. nih.gov Studies show that LL-37 selectively increases the expression of several claudin proteins and occludin, and promotes their proper distribution at the cell membrane. nih.gov This reinforcement of the TJ network results in increased transepithelial electrical resistance and a reduction in the paracellular permeability of keratinocyte layers. nih.gov
The signaling pathways underpinning this effect are complex, involving the activation of Rac1, atypical protein kinase C (aPKC), glycogen (B147801) synthase kinase-3 (GSK-3), and the PI3K pathway. nih.gov More recently, autophagy has been identified as another mechanism through which LL-37 fortifies the epithelial barrier. nih.gov LL-37 activates autophagy in human keratinocytes, and the inhibition of this process negates the peptide's ability to improve tight junction barrier function. nih.gov This indicates a direct link between LL-37-induced autophagy and the enhancement of the skin's physical integrity. nih.gov
Angiogenesis and Wound Healing Promotion at the Molecular and Cellular Level
LL-37 is a potent pro-angiogenic factor, playing a direct role in the formation of new blood vessels, a process essential for wound healing and tissue repair. nih.govnih.govuminho.pt It directly activates endothelial cells, stimulating their proliferation, migration, and differentiation into capillary-like structures in three-dimensional matrix assays. nih.govuminho.pt This angiogenic activity is mediated, at least in part, through the Formyl Peptide Receptor-Like 1 (FPRL1), which is expressed on endothelial cells. nih.gov
The significance of this function is highlighted in in vivo models. Topical application of LL-37 on wounds has been shown to significantly increase vascularization and promote re-epithelialization, leading to accelerated healing. nih.govuminho.pt Conversely, mice lacking the murine homolog of LL-37, CRAMP, exhibit impaired neovascularization during cutaneous wound repair, confirming the peptide's crucial role in this process. nih.gov In addition to its direct effects on endothelial cells, LL-37 can indirectly promote angiogenesis by acting as a chemoattractant for neutrophils and monocytes, which are themselves reservoirs of angiogenic factors that they release upon activation at the wound site. nih.gov
| Pro-Angiogenic Activity of LL-37 | Cellular/Molecular Finding | References |
| Endothelial Cell Activation | Induces proliferation and migration. | nih.gov |
| Tube Formation | Promotes the formation of capillary-like structures in vitro. | nih.govuminho.pt |
| Receptor Signaling | Mediated by Formyl Peptide Receptor-Like 1 (FPRL1). | nih.gov |
| In Vivo Neovascularization | Increases blood vessel formation in wound healing models. | nih.govnih.govuminho.pt |
| Leukocyte Chemoattraction | Attracts neutrophils and monocytes, which release angiogenic factors. | nih.gov |
Autophagy Modulation in Host Cells
LL-37 has emerged as a significant modulator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins. Its effects on autophagy vary depending on the cell type and its physiological state. In human keratinocytes, LL-37 is an activator of autophagy. nih.gov This activation is a key mechanism by which the peptide enhances the skin's barrier function. The signaling cascade involves the P2X₇ receptor and the AMPK, ULK1, mTOR, and MAPK pathways. nih.gov
In endothelial cells, LL-37 also induces autophagy. nih.gov However, the outcome is critically dependent on the health of the cell's autophagic machinery. In healthy endothelial cells, autophagy helps manage the peptide's presence. In contrast, in autophagy-dysfunctional endothelial cells, the degradation of LL-37 is impaired, leading to the formation of protein aggregates and the induction of cell death. nih.gov This suggests a potential adverse role for LL-37 in pathologies characterized by dysfunctional autophagy, such as advanced atherosclerosis. nih.gov Furthermore, in certain cancer cell lines, including those from colon, glioblastoma, and gastric cancers, the induction of autophagy by LL-37 is part of its tumor-suppressive mechanism. nih.gov
Anticancer Mechanisms in Preclinical Cell Line Models
The role of LL-37 in cancer is complex and often contradictory, with reports suggesting both pro- and anti-tumorigenic effects depending on the specific cancer type. nih.govnih.gov While it has been implicated in promoting cancers of the ovary, lung, and breast, it displays significant anticancer activity against several other malignancies in preclinical cell line models. nih.govneuropharmac.com
The anticancer mechanisms of LL-37 are varied and target distinct cellular pathways:
Colon Cancer: LL-37 induces a form of caspase-independent apoptosis. neuropharmac.comresearchgate.net It is proposed to activate a G-protein coupled receptor (GPCR)-p53-Bax/Bak/Bcl-2 signaling cascade, which culminates in the translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondria to the nucleus. nih.govneuropharmac.com It can also suppress the chemokine receptor CXCR4, leading to cell cycle arrest. neuropharmac.com
Gastric Cancer: The peptide inhibits tumor cell proliferation by enhancing tumor-suppressive bone morphogenetic protein (BMP) signaling. nih.govneuropharmac.com This is achieved through a proteasome-dependent mechanism, where LL-37 inhibits the chymotrypsin-like activity of the 20S proteasome. nih.gov
Hematologic Malignancy: In Jurkat T leukemia cells, LL-37 triggers apoptosis through a pathway that is independent of caspases but reliant on the activity of calpain and AIF. nih.govneuropharmac.comresearchgate.net
Pancreatic Cancer: LL-37 inhibits the growth of pancreatic cancer cells both in vitro and in vivo. frontiersin.org Its mechanism involves the induction of DNA damage, evidenced by the formation of γH2AX foci, which leads to cell cycle arrest at the G2 phase. frontiersin.org It has also been shown to suppress autophagy in these cells. frontiersin.org
Oral Squamous Cell Carcinoma (OSCC): In this context, the expression of the gene for LL-37 (CAMP) can be silenced by DNA methylation, and this epigenetic modification is associated with tumor inhibition. neuropharmac.comresearchgate.net
| Cancer Cell Line | Anticancer Mechanism of LL-37 | References |
| Colon Cancer | Induces caspase-independent apoptosis via AIF/EndoG release. | nih.govneuropharmac.comresearchgate.net |
| Gastric Cancer | Inhibits proteasome activity, enhancing BMP signaling. | nih.govneuropharmac.com |
| Hematologic Malignancy | Triggers caspase-independent, calpain/AIF-dependent apoptosis. | nih.govneuropharmac.comresearchgate.net |
| Pancreatic Cancer | Induces DNA damage and G2 cell cycle arrest; suppresses autophagy. | frontiersin.org |
| Oral Squamous Cell Carcinoma | CAMP gene promoter methylation linked to tumor inhibition. | neuropharmac.comresearchgate.net |
Modulation of Tumor-Suppressive Signaling Pathways (e.g., BMP signaling)
Bone Morphogenetic Protein (BMP) signaling is recognized as an important tumor-suppressive pathway in certain cellular contexts. frontiersin.orgnih.gov BMPs belong to the transforming growth factor-β (TGF-β) superfamily and regulate cell growth, differentiation, and apoptosis. nih.govnih.gov
In gastric cancer, where LL-37 expression is often downregulated, the peptide exhibits a tumor-suppressing function by activating the BMP signaling pathway. nih.govnih.gov LL-37 treatment of gastric cancer cells leads to an increase in the expression of BMP4. frontiersin.orgnih.gov This, in turn, triggers the phosphorylation and activation of the downstream signaling proteins Smad1 and Smad5. frontiersin.orgnih.gov The activated Smad complex then moves to the nucleus to regulate gene expression, leading to the induction of the cell cycle inhibitor p21Waf1/Cip1. frontiersin.orgnih.gov This upregulation of p21 results in cell cycle arrest at the G1-S transition, thereby inhibiting cancer cell proliferation. nih.gov The crucial role of this pathway was demonstrated by experiments showing that knocking down the BMP type II receptor reversed the anti-proliferative effects of LL-37. nih.gov
| Component | Effect of LL-37 | Downstream Consequence | Cancer Context | References |
|---|---|---|---|---|
| BMP4 | Upregulation | Activation of BMP signaling | Gastric Cancer | frontiersin.orgnih.gov |
| Smad1/5 | Increased Phosphorylation | Signal transduction to the nucleus | Gastric Cancer | frontiersin.orgnih.gov |
| p21Waf1/Cip1 | Upregulation | Cell cycle arrest (G1-S) | Gastric Cancer | frontiersin.orgnih.gov |
Interference with Cancer Cell Proliferation and Metastasis in vitro
The effect of LL-37 on cancer cell proliferation and metastasis is highly context-dependent, with research demonstrating both inhibitory and promotional roles across different cancer types. frontiersin.orgnih.gov
Inhibitory Effects: In several cancer types, LL-37 functions as a growth inhibitor. In gastric cancer, it reduces cell proliferation by inducing cell cycle arrest. nih.gov Similarly, it suppresses the growth of colon cancer cells. nih.gov In pancreatic cancer, LL-37 was found to inhibit cell viability in a dose-dependent manner and reduce colony formation in vitro. frontiersin.orgnih.gov This anti-proliferative effect in pancreatic cancer is linked to the induction of DNA damage and the suppression of autophagy. frontiersin.orgnih.gov
Promotional Effects: Conversely, in other malignancies, LL-37 promotes tumor progression. In ovarian cancer, LL-37 stimulates cell proliferation at rates comparable to other mitogens and enhances the cells' metastatic capacity, partly by upregulating matrix metalloproteinase (MMP)-2. nih.gov In lung and breast cancer, LL-37 promotes proliferation and metastasis, primarily through ErbB-mediated pathways. karger.comnih.gov For skin squamous cell carcinoma, LL-37 was shown to increase the proliferation of A431 cells. nih.gov In hepatocellular carcinoma, LL-37 enhances migration and invasion, an effect associated with increased expression of MMP9 and the activation of the MAPK/ERK signaling pathway. nih.gov
| Cancer Type | Effect on Proliferation | Effect on Metastasis/Invasion | Associated Mechanisms | References |
|---|---|---|---|---|
| Gastric Cancer | Inhibition | Inhibition | BMP signaling activation, Proteasome inhibition | frontiersin.orgnih.gov |
| Colon Cancer | Inhibition | Inhibition | Caspase-independent apoptosis | nih.govnih.gov |
| Pancreatic Cancer | Inhibition | Not specified | Autophagy suppression, DNA damage | frontiersin.orgnih.gov |
| Ovarian Cancer | Promotion | Promotion | Upregulation of MMP-2 | karger.comnih.gov |
| Lung Cancer | Promotion | Promotion | ErbB-mediated pathways, EGFR activation | karger.comnih.govnih.gov |
| Breast Cancer | Promotion | Promotion | ErbB-mediated pathways | karger.comnih.gov |
| Skin Squamous Cell Carcinoma | Promotion | Promotion | Upregulation of dbpA | nih.gov |
| Hepatocellular Carcinoma | Promotion | Promotion | Upregulation of MMP9, MAPK/ERK signaling | nih.gov |
Interaction with Intracellular Oncogenic Pathways (e.g., Proteasome inhibition, DNA methylation)
LL-37 interacts with fundamental intracellular pathways that are often dysregulated in cancer, including the protein degradation machinery and epigenetic regulatory mechanisms.
Proteasome Inhibition: The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins, and its activity is crucial for cell cycle progression and proliferation in cancer cells. nih.gov In gastric cancer cells, LL-37 acts as a cancer-suppressing agent by directly inhibiting the proteasome. nih.govnih.gov Specifically, it has been shown to inhibit the chymotrypsin-like and caspase-like activities of the 20S proteasome. frontiersin.org This inhibition of the proteasome is the mechanism that leads to the upregulation and activation of the tumor-suppressive BMP signaling pathway, as described previously. frontiersin.orgnih.gov By blocking proteasome function, LL-37 prevents the degradation of proteins that activate the BMP pathway, leading to cell cycle arrest. nih.gov
Interaction with DNA Methylation: DNA methylation is an epigenetic mechanism that can silence gene expression without changing the DNA sequence itself. nih.govyoutube.com In cancer, abnormal methylation patterns can turn off tumor suppressor genes. youtube.commdpi.com The interaction of LL-37 with this pathway is primarily at the level of its own gene's regulation. In oral squamous cell carcinoma (OSCC), the gene that codes for LL-37, known as CAMP, is often suppressed. neuropharmac.comnih.gov Research has shown that low expression of CAMP/LL-37 in OSCC tissues correlates with tumor progression and lymph node metastasis. nih.gov This downregulation is a direct result of DNA hypermethylation in the promoter region of the CAMP gene. nih.gov Treatment of epithelial cancer cells with a DNA demethylating agent, 5-aza-2'-deoxycytidine, was able to restore the expression of the CAMP gene. nih.gov This indicates that in certain cancers, the tumor cells use epigenetic silencing to turn off the production of LL-37, which may otherwise act as a tumor suppressor. neuropharmac.comnih.gov
| Oncogenic Pathway | Mechanism of Interaction | Cancer Context | Outcome | References |
|---|---|---|---|---|
| Proteasome Function | Direct inhibition of chymotrypsin-like and caspase-like activities | Gastric Cancer | Activation of BMP signaling, cell cycle arrest | frontiersin.orgnih.govnih.gov |
| DNA Methylation | Expression of the LL-37 gene (CAMP) is silenced by promoter hypermethylation | Oral Squamous Cell Carcinoma | Decreased LL-37 levels, promoting tumor progression | neuropharmac.comnih.gov |
Biological Activities and Preclinical Investigations of Ll 37 Ske Trifluoroacetate in Model Systems
Antimicrobial Efficacy in In Vitro Assays
The human cathelicidin (B612621) peptide LL-37, the active component of LL-37 SKE Trifluoroacetate (B77799), demonstrates a wide range of antimicrobial activities in laboratory settings. nih.govrevistabionatura.com As a host defense peptide, its primary mechanism of action involves disrupting the microbial cell membrane. revistabionatura.comyoutube.com The peptide's net positive charge allows it to bind to the negatively charged components of bacterial membranes, leading to pore formation, loss of cellular integrity, and ultimately, cell death. nih.govrevistabionatura.com
LL-37 exhibits broad-spectrum antibacterial activity, showing efficacy against numerous Gram-positive and Gram-negative bacteria. nih.govnih.gov Its activity has been documented against pathogens belonging to genera such as Staphylococcus, Pseudomonas, Escherichia, and Enterococcus. nih.govrevistabionatura.com Studies have determined the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, for LL-37 against various bacterial strains. mdpi.com For instance, against Pseudomonas aeruginosa, a common opportunistic pathogen, the MIC has been reported to be 64 µg/ml. nih.gov In studies involving clinical isolates, MIC values for LL-37 against methicillin-susceptible S. aureus (MSSA) were found to be 89.6 mg/L, while for methicillin-resistant S. aureus (MRSA), the value was 132.3 mg/L. nih.gov Another study noted MICs of 32 µg/ml for S. aureus and 128 µg/ml for P. aeruginosa. nih.gov
Derivatives of LL-37 have also been synthesized and tested to enhance antimicrobial potency. mdpi.com Peptides FK-16 and GF-17, derived from LL-37, showed significant inhibitory and bactericidal activity against orthopedic clinical isolates. mdpi.com GF-17, for example, inhibited Staphylococcus species at concentrations between 2.34 and 4.69 µg/mL and E. coli at 9.38 µg/mL. nih.gov
| Organism | Compound | MIC (µg/mL) | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | LL-37 | 64 - 128 | nih.govnih.gov |
| Staphylococcus aureus (MSSA) | LL-37 | 32 - 89.6 | nih.govnih.gov |
| Staphylococcus aureus (MRSA) | LL-37 | 132.3 | nih.gov |
| Acinetobacter baumannii | LL-37 | 32 | nih.gov |
| Escherichia coli | GF-17 (LL-37 derivative) | 9.38 | nih.gov |
| Staphylococcus epidermidis | GF-17 (LL-37 derivative) | 2.34 - 18.75 | nih.govresearchgate.net |
Beyond its antibacterial effects, LL-37 possesses antifungal and antiviral capabilities. revistabionatura.comyoutube.com It has demonstrated activity against various Candida species, which are common fungal pathogens. nih.gov Studies on LL-37 analogue peptides revealed significant inhibitory effects against clinical isolates of Candida, with some analogues showing MICs as low as 0.07 µM. nih.gov The peptide can also prevent the formation of Candida albicans biofilms. frontiersin.org
The antiviral activity of LL-37 has been observed against a range of viruses. youtube.comresearchgate.net It is effective against Respiratory Syncytial Virus (RSV) by inhibiting the production of new infectious particles and preventing virus-induced cell death in epithelial cultures. nih.govfrontiersin.org Research has also shown that LL-37 can inhibit the replication of Human Immunodeficiency Virus-1 (HIV-1) and shows activity against other viruses such as influenza virus, rhinoviruses, and adenoviruses. researchgate.netfrontiersin.org Furthermore, LL-37 has been shown to have antiviral efficacy against Rift Valley Fever Virus (RVFV) in vitro, where it appears to work by directly disrupting the virus envelope and restricting its entry into host cells. cellmolbiol.org
A significant aspect of LL-37's potential is its efficacy against multidrug-resistant (MDR) bacteria, which pose a major threat to public health. revistabionatura.comyoutube.com LL-37 has demonstrated activity against MRSA, a notorious antibiotic-resistant pathogen. youtube.com Synthetic peptides derived from LL-37, such as P10 and P60.4Ac, have been shown to be effective in killing MRSA strains, including mupirocin-resistant variants. nih.gov These peptides were also able to eradicate MRSA from thermally wounded human skin models. nih.gov
The peptide is also active against MDR Gram-negative bacteria. revistabionatura.com Studies on isolates from burn wound infections showed that LL-37 has potent activity against MDR Pseudomonas aeruginosa. revistabionatura.comuobaghdad.edu.iq Similarly, research on five MDR Klebsiella pneumoniae isolates revealed that LL-37 had MICs ranging from 1.9 to 500 µg/ml. researchgate.net This broad activity against resistant strains highlights its potential as an alternative or adjunctive therapy where conventional antibiotics have failed. mdpi.comnih.gov
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat and are a key factor in chronic infections. nih.gov LL-37 has been shown to be a potent inhibitor of biofilm formation and can also disrupt established biofilms. nih.govmdpi.comresearchgate.net It can prevent biofilm formation by pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.govresearchgate.netresearchgate.net
At concentrations significantly below its MIC (as low as 0.5 µg/ml for P. aeruginosa), LL-37 can inhibit biofilm development. nih.govresearchgate.net The mechanisms behind this activity include reducing the initial attachment of bacterial cells and stimulating twitching motility, which affects surface colonization. nih.govresearchgate.net LL-37 also affects quorum sensing systems, which are cell-to-cell communication networks that regulate biofilm development. nih.gov In addition to prevention, LL-37 and its derivatives can eradicate pre-formed biofilms. nih.govplos.org One study found that LL-37 was highly effective against 24-hour S. aureus biofilms, achieving a significant reduction in bacterial counts. plos.org Even at suboptimal concentrations, LL-37 affects the expression of genes related to quorum sensing and biofilm production in MRSA and MSSA strains. nih.gov
LL-37 can work in concert with conventional antibiotics, an effect known as synergy, where the combined effect is greater than the sum of their individual effects. researchgate.net This combination can reduce the required concentration of both agents, potentially minimizing resistance development and toxicity. nih.gov Strong synergistic activity has been observed between LL-37 and Polymyxin (B74138) B (PMB) against both E. coli and P. aeruginosa. nih.gov The combination of LL-37 and PMB was also effective at preventing biofilm formation and eradicating pre-grown biofilms of these bacteria. nih.gov
Another study demonstrated synergy between LL-37 and ciprofloxacin (B1669076) against MDR P. aeruginosa isolated from burn infections. uobaghdad.edu.iq The checkerboard method, used to assess synergy, showed that the combination significantly lowered the MICs of both the peptide and the antibiotic. uobaghdad.edu.iq For one isolate, the MIC of LL-37 was reduced from 250 µg/ml to 0.97 µg/ml when used in combination. uobaghdad.edu.iq However, not all combinations show synergy; one study involving LL-37 derived peptides FK-16 and GF-17 found no synergistic effects with the antibiotics tested against orthopedic isolates. nih.govresearchgate.net
| Pathogen | Antibiotic | Observed Effect | Source |
|---|---|---|---|
| E. coli MG1655 | Polymyxin B | Strong Synergy (FICI ≤ 0.5) | nih.gov |
| P. aeruginosa PAO1 | Polymyxin B | Synergy (FICI ≤ 0.5) | nih.gov |
| E. coli MG1655 | Ciprofloxacin | Moderate Synergy | nih.gov |
| P. aeruginosa PAO1 | Ciprofloxacin | Additive (0.5 < FICI ≤ 1.0) | nih.gov |
| MDR P. aeruginosa | Ciprofloxacin | Synergy (FICI range: 0.0024-0.26) | uobaghdad.edu.iq |
| S. aureus, S. epidermidis (Orthopedic Isolates) | Various | No Synergy | nih.govresearchgate.net |
Despite the effectiveness of antimicrobial peptides, bacteria can develop resistance mechanisms. nih.gov A primary strategy involves altering the bacterial cell surface to reduce the binding affinity of cationic peptides like LL-37. researchgate.net Gram-positive bacteria, such as S. aureus, can modify their cell walls by incorporating positively charged D-alanyl residues into teichoic acids, a process regulated by the dlt operon. nih.gov This increases the net positive charge of the cell surface, repelling the positively charged LL-37 peptide. nih.gov Another mechanism involves the mprF gene, which adds positively charged L-lysine to membrane phospholipids, further reducing the peptide's ability to bind. nih.govresearchgate.net
In Gram-negative bacteria, resistance can be conferred by modifying Lipopolysaccharide (LPS), a major component of the outer membrane. nih.govnih.gov These modifications can reduce the net negative charge of the LPS, thereby weakening its interaction with LL-37. nih.gov Additionally, some bacteria utilize efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell. nih.gov In Streptococcus pneumoniae, the MefE/Mel efflux pump can be induced by LL-37, leading to resistance against both the peptide and macrolide antibiotics. nih.gov Finally, some bacteria can secrete proteases that degrade the peptide, or they can alter the expression of outer membrane proteins to limit peptide entry. nih.gov
Immunomodulatory Effects in Cell Culture Models
The interaction of LL-37 with immune and epithelial cells in culture has revealed a complex, context-dependent immunomodulatory role. Depending on the cell type and the inflammatory milieu, LL-37 can exert both anti-inflammatory and pro-inflammatory effects, and it is a potent chemoattractant for various immune cells.
In the presence of inflammatory stimuli, LL-37 often acts to dampen the inflammatory cascade. This has been particularly noted in studies involving stimulation with bacterial components like lipopolysaccharide (LPS). For instance, in human neutrophils stimulated with LPS, pre-incubation with LL-37 significantly decreased the release of pro-inflammatory cytokines in a dose-dependent manner. nih.gov This suggests a role for LL-37 in controlling excessive inflammation during bacterial infections. nih.gov Similarly, in colonic subepithelial myofibroblasts, LL-37 was found to suppress LPS-induced expression of Interleukin (IL)-6 and IL-8. nih.gov The peptide can also modulate the response of dendritic cells (DCs) to Toll-like receptor (TLR) ligands; in mature DCs stimulated by LPS, LL-37 inhibited the release of IL-6 and Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. nih.gov
| Cell Line/Primary Cell | Inflammatory Stimulus | LL-37 Effect | Measured Cytokines/Mediators |
| Human Neutrophils | Lipopolysaccharide (LPS) | Dose-dependent decrease in release | IL-1β, IL-6, IL-8, TNF-α |
| Colonic Subepithelial Myofibroblasts | Lipopolysaccharide (LPS) | Significant suppression of expression | IL-6, IL-8 |
| Mature Dendritic Cells | Lipopolysaccharide (LPS) | Concentration-dependent inhibition of secretion | IL-6, TNF-α |
Conversely, in certain cellular environments, LL-37 can promote inflammatory responses. This dual functionality highlights its role as a modulator that can either resolve or amplify inflammation depending on the context. nih.gov For example, LL-37 can induce the release of pro-inflammatory mediators from macrophages, such as C-C Motif Chemokine Ligand (CCL)2 and C-X-C motif chemokine ligand (CXCL)8, and from mast cells, including histamines and prostaglandins. nih.gov In human gingival fibroblasts, stimulation with LL-37 enhances the expression of Cyclooxygenase-2 (COX2) and the production of prostaglandin (B15479496) E2. nih.gov Furthermore, in keratinocytes, it can stimulate the release of IL-8 and CXCL3. nih.gov This pro-inflammatory activity is often linked to its ability to activate various cell surface receptors. nih.gov
| Cell Type | LL-37 Induced Effect | Pro-inflammatory Mediators |
| Macrophages | Release of mediators | CCL2, CXCL8 |
| Mast Cells | Release of mediators | Histamines, Prostaglandins, IL-1β |
| Human Gingival Fibroblasts | Enhanced expression and production | COX2, Prostaglandin E2 |
| Keratinocytes | Stimulated release | IL-8, CXCL3 |
A well-established function of LL-37 is its ability to attract leukocytes to sites of infection and inflammation, thereby bridging the innate and adaptive immune responses. nih.govnih.gov This chemotactic activity has been demonstrated for a variety of immune cells. LL-37 is chemotactic for human peripheral blood neutrophils, monocytes, and T cells. nih.gov This activity is mediated, at least in part, through its interaction with the formyl peptide receptor-like 1 (FPRL1). nih.gov The peptide has also been shown to have chemotactic activity for CD4 T lymphocytes. nih.gov This recruitment of immune cells is a critical step in initiating a coordinated defense against invading pathogens. nih.gov
| Leukocyte Type | Chemotactic Response to LL-37 | Mediating Receptor (if identified) |
| Human Peripheral Blood Neutrophils | Chemotactic | Formyl peptide receptor-like 1 (FPRL1) |
| Human Peripheral Blood Monocytes | Chemotactic | Formyl peptide receptor-like 1 (FPRL1) |
| Human Peripheral Blood T Cells | Chemotactic | Formyl peptide receptor-like 1 (FPRL1) |
| CD4 T Lymphocytes | Chemotactic | Not specified |
Efficacy and Mechanistic Insights from Preclinical Animal Models (Excluding Clinical Human Data)
Preclinical studies in animal models have further elucidated the in vivo relevance of LL-37's immunomodulatory and protective effects in the context of various diseases, particularly infections and inflammatory conditions.
In murine models of sepsis, such as that induced by cecal ligation and puncture (CLP), LL-37 has shown significant therapeutic potential. Administration of LL-37 improved the survival of septic mice. nih.gov Mechanistically, LL-37 was found to induce the release of ectosomes, which are microvesicles from neutrophils containing antimicrobial proteins and peptides. nih.gov These LL-37-induced ectosomes exhibited antibacterial activity and contributed to reduced bacterial load in the septic mice. nih.gov In another study on a murine sepsis model, LL-37 was shown to enhance the survival of CLP mice by reducing macrophage pyroptosis, a form of inflammatory cell death, thereby decreasing the secretion of pro-inflammatory cytokines like IL-1β. mdpi.com Furthermore, LL-37 stimulates neutrophils to release neutrophil extracellular traps (NETs) that have potent bactericidal activity. mdpi.com
In a mouse model of MRSA-infected surgical wounds, both topical and parenteral administration of LL-37 was effective. nih.gov It not only reduced the bacterial counts but also promoted wound healing by stimulating granulation tissue formation and collagen deposition. nih.gov The murine homolog of LL-37, CRAMP, has also been studied. Neutrophils from CRAMP-deficient mice showed decreased antimicrobial activity and released more TNF-α after bacterial stimulation compared to wild-type mice, highlighting the importance of this peptide in controlling bacterial infections and the associated inflammatory response. nih.gov
| Animal Model | Infection Type | Key Findings |
| Murine Cecal Ligation and Puncture (CLP) | Sepsis | Improved survival; induced release of antimicrobial ectosomes from neutrophils, reducing bacterial load. nih.gov |
| Murine Cecal Ligation and Puncture (CLP) | Sepsis | Enhanced survival by reducing macrophage pyroptosis and IL-1β secretion; stimulated bactericidal NET release. mdpi.com |
| Mouse Model | MRSA Skin Infection | Reduced bacterial counts; promoted wound healing, granulation tissue formation, and collagen deposition. nih.gov |
| CRAMP-deficient Mouse Model | Bacterial Infection | Neutrophils showed decreased antimicrobial activity and increased TNF-α release upon stimulation. nih.gov |
The role of LL-37 in inflammatory diseases is complex and can be protective or detrimental depending on the specific context. In mouse models of inflammatory bowel disease (IBD), a protective effect of cathelicidins has been suggested. nih.govresearchgate.net However, the expression of LL-37 is also reportedly increased in the inflamed mucosa of patients with ulcerative colitis and Crohn's disease, indicating a complex role. nih.govresearchgate.net
In a mouse model of chronic rhinosinusitis, topical application of LL-37 was found to induce a dose-dependent inflammatory response in the olfactory epithelium, characterized by inflammatory cell infiltrate, edema, and secretory cell hyperplasia. nih.gov This inflammatory effect was associated with the infiltration of both neutrophils and mast cells. nih.gov This suggests that in certain tissues, LL-37 can drive inflammation. The dual nature of LL-37's activity underscores the intricate balance it maintains within the immune system. nih.gov
Contribution to Wound Healing and Tissue Regeneration Models
The human cathelicidin peptide LL-37, available as the trifluoroacetate salt for research purposes, has demonstrated significant contributions to wound healing and tissue regeneration in various preclinical model systems. Its multifaceted activities include promoting the key processes of angiogenesis (the formation of new blood vessels) and re-epithelialization (the migration of keratinocytes to cover a wound).
In a mouse model where wound healing was impaired by dexamethasone (B1670325) treatment, the topical application of synthetic LL-37 was shown to significantly enhance both vascularization and re-epithelialization. nih.govmdpi.com Histological analysis of the wound tissue after seven days of treatment revealed a higher number of newly formed blood vessels, which were also larger in diameter compared to controls. nih.gov This pro-angiogenic effect is crucial for supplying oxygen and nutrients to the healing tissue. The peptide also stimulated the proliferation and migration of endothelial cells, which are essential for forming new blood vessels. nih.govmdpi.com
Further studies have highlighted LL-37's role in recruiting stem cells, which are vital for tissue repair. In a rat calvarial bone defect model, synthesized LL-37 not only induced the formation of new bone but was also associated with the accumulation of mesenchymal stem cells (MSCs) and endothelial cells in the defect area. nih.gov In vitro experiments confirmed that LL-37 stimulated the proliferation of MSCs and the formation of tube-like structures by endothelial cells, further supporting its role in orchestrating tissue regeneration. nih.gov
The peptide's efficacy has also been observed in the context of infected wounds. In a mouse model of MRSA-infected surgical wounds, both topical and parenteral administration of LL-37 accelerated wound closure. This was characterized by enhanced granulation tissue formation, more organized collagen deposition, and improved re-epithelialization compared to treatment with the antibiotic teicoplanin. These findings underscore LL-37's dual role as both an antimicrobial agent and a promoter of wound repair.
The following table summarizes key findings from preclinical studies on the wound healing and tissue regeneration properties of LL-37.
| Model System | Key Findings | Reference |
| Dexamethasone-treated mice | Increased vascularization and re-epithelialization. | nih.govmdpi.com |
| Rat calvarial bone defect | Induced new bone formation; recruited mesenchymal stem cells and endothelial cells. | nih.gov |
| MRSA-infected surgical wound (mice) | Enhanced wound closure, granulation tissue formation, and collagen organization. | |
| In vitro (HUVECs and HMECs) | Promoted proliferation, migration, and tube-like structure formation of endothelial cells. | nih.gov |
| In vitro (MSCs) | Stimulated proliferation of mesenchymal stem cells. | nih.gov |
Anti-tumor Activity in Xenograft or Syngeneic Animal Models
The role of LL-37 in cancer is complex, with research indicating both potential pro-tumorigenic and anti-tumor effects depending on the cancer type and model system. However, a growing body of evidence from preclinical xenograft and syngeneic models suggests its potential as an anti-cancer agent.
In a rat model of glioblastoma, one of the most aggressive forms of brain cancer, the intranasal administration of LL-37 was shown to significantly increase the life expectancy of the animals compared to the control group. nih.gov This finding points to the peptide's ability to exert anti-tumor effects in a highly malignant cancer model.
Furthermore, LL-37 is recognized for its ability to modulate the host immune response, which can be harnessed for anti-tumor immunotherapy. nih.gov It acts as an immunostimulatory agent, capable of influencing immune cell activity. nih.gov This immunomodulatory function has been explored in the context of cancer vaccines. For instance, when LL-37 was genetically fused with a DNA vaccine component, it enhanced the anti-tumor immune response in a murine model. nih.gov
It is important to note that the context of LL-37's activity is critical. Some studies have suggested that LL-37 may promote tumorigenesis in certain cancers, such as lung, breast, and ovarian cancer, by influencing pathways related to cell proliferation and migration. nih.gov
Conversely, direct anti-cancer effects of LL-37 and its fragments have been observed in numerous cancer cell lines, including colon cancer, gastric cancer, and oral squamous cell carcinoma. nih.gov The mechanism often involves the disruption of the cancer cell membrane, leading to cell death. nih.gov
The following table provides a summary of the anti-tumor activities of LL-37 observed in preclinical models.
| Model System | Cancer Type | Key Findings | Reference |
| Rat model | Glioblastoma (C6 glioma) | Intranasal administration increased life expectancy. | nih.gov |
| Murine model | General cancer (vaccine study) | Enhanced the anti-tumor immune response of a DNA vaccine when used as a fusion protein. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Ll 37 Analogs
Impact of Amino Acid Substitutions and Site-Directed Mutagenesis on Biological Activity
Role of Cationicity and Hydrophobicity in Membrane Interaction and Efficacy
LL-37 possesses a net positive charge of +6, which facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. mdpi.com This initial binding is a prerequisite for subsequent membrane perturbation. The amphipathic nature of LL-37, with its distinct hydrophobic and hydrophilic faces, allows it to insert into the lipid bilayer, leading to membrane permeabilization and eventual cell death. youtube.com The mechanism of membrane disruption is often described by the "carpet-like" model, where the peptides accumulate on the membrane surface before causing detergent-like effects. nih.gov
Studies have shown that increasing the cationicity of LL-37 analogs can enhance their antimicrobial activity, particularly against Gram-negative bacteria. Conversely, increasing hydrophobicity can also boost antimicrobial potency, but often at the cost of increased cytotoxicity towards mammalian cells. nih.gov Therefore, a key aspect of rational peptide design is to optimize the balance between these two properties to achieve maximal antimicrobial efficacy with minimal host toxicity. For instance, a leucine (B10760876) to alanine (B10760859) substitution can reduce the hydrophobicity of the peptide, potentially leading to improved cell selectivity. nih.gov
| Modification Strategy | Effect on Biological Activity | Reference |
| Increased Cationicity | Enhanced antimicrobial activity, especially against Gram-negative bacteria. | nih.gov |
| Increased Hydrophobicity | Increased antimicrobial potency, but potentially higher cytotoxicity. | nih.gov |
| Leucine to Alanine Substitution | Reduced hydrophobicity, potentially improved cell selectivity. | nih.gov |
Specific Residue Contributions to Antimicrobial and Immunomodulatory Functions
Individual amino acid residues and specific regions within the LL-37 sequence play distinct roles in its antimicrobial and immunomodulatory activities. The central region of the peptide, particularly residues 13-31, has been identified as the active domain for modulating Toll-like receptor (TLR) responses. nih.govresearchgate.net
The N-terminal region of LL-37 (residues 1-12) is implicated in resistance to proteases, oligomerization, and chemotaxis. nih.gov While this region exhibits some antimicrobial activity against highly susceptible pathogens, its removal has been shown in some cases to enhance the bactericidal properties of the remaining peptide. nih.gov The aromatic rings of phenylalanine residues at positions 5, 6, 17, and 27, along with arginine residues, have been shown to directly interact with anionic lipid micelles, highlighting their importance in membrane association. rcsb.org
Substitution of specific residues can fine-tune the peptide's function. For example, replacing Serine-9 with Alanine or Valine, followed by truncation to a 23-residue peptide (LL-23), resulted in increased antibacterial and immunosuppressive activity. mdpi.com Furthermore, substituting positively charged amino acids at various positions with Histidine has been shown to increase the peptide's selectivity for tumor cell membranes. mdpi.com
| Residue/Region | Primary Function | Reference |
| N-terminus (1-12) | Protease resistance, oligomerization, chemotaxis. | nih.gov |
| Mid-region (13-31) | Modulation of TLR responses. | nih.govresearchgate.net |
| Phe-5, Phe-6, Phe-17, Phe-27 | Direct interaction with anionic lipid micelles. | rcsb.org |
| Ser-9 | Substitution with Ala or Val enhances antibacterial and immunosuppressive activity in truncated analogs. | mdpi.com |
Effects of D-Amino Acid and Non-Canonical Amino Acid Incorporations
To enhance the stability of LL-37 and its analogs against proteolytic degradation, a common strategy is the incorporation of D-amino acids or non-canonical amino acids. researchgate.net Peptides composed of naturally occurring L-amino acids are susceptible to proteases, which can limit their therapeutic efficacy.
The substitution of L-amino acids with their D-enantiomers can significantly increase resistance to proteolysis while maintaining or even improving biological activity. For instance, the incorporation of D-amino acids into a 12-meric LL-37-derived peptide, KR-12-a5, led to a significant improvement in cell selectivity without compromising its anti-inflammatory activity. nih.govresearchgate.net Another analog, GF-17d3, where three residues were replaced with D-amino acids, exhibited a tenfold increase in serum stability while retaining its antibacterial efficacy. mdpi.com
The incorporation of non-canonical amino acids offers a broader range of chemical diversity to further optimize the properties of LL-37 analogs. nih.govresearchgate.net These modifications can introduce novel side chains and backbone structures, leading to peptides with enhanced stability, altered hydrophobicity, and improved target specificity. nih.gov Solid-phase peptide synthesis is a key technology that enables the precise incorporation of these unnatural amino acids into peptide sequences. researchgate.net
Influence of Peptide Length and Truncations on Functional Properties
Truncated versions of LL-37 have been extensively studied to identify the minimal active sequence and to develop shorter, more cost-effective peptides with improved therapeutic profiles. mdpi.com Shorter LL-37 derivatives have demonstrated an improved ability to penetrate bacterial membranes and prevent biofilm formation. mdpi.com
The removal of the N-terminal region has been shown to enhance the bactericidal activities of LL-37 in several studies. nih.gov For example, while a 20-residue N-terminal fragment (LL-20) is nearly inactive, a 32-residue fragment (LL-32) exhibits increased activity compared to the full-length peptide. nih.gov One of the most well-studied truncated analogs is KR-12, corresponding to residues 18-29 of LL-37. rcsb.org This short, 12-amino acid peptide displays selective toxicity towards bacteria over human cells and represents a promising template for the development of new antimicrobial agents. rcsb.org
However, the relationship between length and activity is not always linear. One study found that removing the first six residues of LL-37 reduced its bacterial activity, while further removal of 12 and 18 residues largely restored the activity. nih.gov This suggests that specific truncations can have varied and sometimes unpredictable effects on the peptide's functional properties.
| Peptide Fragment | Residues | Key Functional Properties | Reference |
| LL-32 | 6-37 | Increased activity compared to LL-37. | nih.gov |
| KR-12 | 18-29 | Selective toxicity towards bacteria. | rcsb.org |
| GF-17 | 17-32 | Potent antimicrobial activity. | mdpi.com |
Conformational Determinants of Activity (e.g., α-Helical Content)
The biological activity of LL-37 is closely linked to its secondary structure, particularly its α-helical content. In aqueous solutions, LL-37 is largely unstructured, but upon interaction with bacterial membranes or membrane-mimicking environments, it adopts an amphipathic α-helical conformation. mdpi.com This induced helicity is crucial for its membrane-disruptive activity.
The α-helical structure spans approximately from residue 2 to 31 and is essential for the proper orientation of the hydrophobic and cationic residues, facilitating membrane insertion and permeabilization. rcsb.org The degree of helicity has been correlated with the lytic potency of the peptide. mdpi.com A higher helical content is associated with improved binding to Gram-negative membranes and deeper penetration into the bacterial cell membrane. nih.gov
The structure of LL-37 in sodium dodecyl sulfate (B86663) (SDS) micelles reveals a curved helix-bend-helix motif, with the bend located between residues Glycine-14 and Glutamic acid-16. rcsb.org This flexibility in the central region may be important for its ability to adapt to different membrane environments and exert its pleiotropic effects.
Chemical Modifications and Conjugations
Lipidation, the conjugation of fatty acid chains to the peptide, is one such strategy. The attachment of fatty acids to the N-terminus of LL-37 analogs has been shown to enhance their activity against highly drug-resistant pathogens and biofilms. nih.gov However, this modification can also lead to increased cytotoxicity. nih.gov
Another modification is carbamylation, which can occur at lysine (B10760008) residues and the N-terminal amino group. Carbamylation of LL-37 has been shown to impair its antimicrobial activity against both Gram-negative and Gram-positive bacteria. nih.gov This highlights the importance of the positively charged lysine residues for the peptide's function.
Other modifications, such as the development of retro-analogs (where the amino acid sequence is reversed), have also been investigated. The retro-analog SE-33, a fragment of LL-37, retains the amphipathic α-helix and exhibits potent activity against a range of bacteria and fungi. mdpi.com
| Modification | Effect | Reference |
| N-terminal Lipidation | Enhanced activity against drug-resistant pathogens and biofilms; potential for increased cytotoxicity. | nih.gov |
| Carbamylation | Impaired antimicrobial activity. | nih.gov |
| Retro-analogs (e.g., SE-33) | Retention of α-helical structure and potent antimicrobial activity. | mdpi.com |
Lipidation, Glycosylation, and PEGylation for Enhanced Stability or Specificity
Chemical conjugation of molecules to the LL-37 peptide backbone is a key strategy to modulate its physicochemical properties. Modifications such as lipidation, glycosylation, and PEGylation are employed to improve stability against proteases, alter solubility, and enhance therapeutic efficacy.
Lipidation
Lipidation involves the covalent attachment of fatty acid chains to the peptide. This modification generally increases the peptide's hydrophobicity, which can enhance its interaction with and disruption of microbial cell membranes. Studies on KR-12, the minimalized 12-amino-acid antimicrobial fragment of LL-37, have shown that N-terminal conjugation with various n-alkyl fatty acids can significantly boost antimicrobial activity. nih.gov For instance, conjugation of C4 to C14 fatty acid chains enhanced the antimicrobial potency, with an octanoyl group (C8) demonstrating an optimal balance of increased activity against ESKAPE pathogens and manageable cytotoxicity. nih.gov However, increasing the acyl chain length can also lead to enhanced aggregation, which may reduce the effective monomer concentration and alter the peptide's specificity. portlandpress.com Encapsulation of a palmitoylated LL-37 derivative in PLGA nanoparticles has also been explored as a method to enhance stability and achieve controlled peptide release for applications like wound healing. researchgate.net
| Modification | Peptide Base | Attached Group | Observed Effect(s) |
| Lipidation | KR-12 | C8 (Octanoyl) acid | Optimum enhancement of antimicrobial activity (MIC 1-4 µg/mL against ESKAPE strains). nih.gov |
| Lipidation | KR-12 | C14 (Myristoyl) acid | Self-assembled into larger aggregated structures, leading to reduced antimicrobial activity compared to C8. nih.gov |
| Lipidation | LL-37 | Palmitic acid | When encapsulated in PLGA nanoparticles, demonstrated prolonged release and accelerated wound closure. researchgate.net |
Glycosylation
PEGylation
PEGylation involves attaching polyethylene (B3416737) glycol (PEG) chains to a peptide. This process is well-established for increasing the hydrodynamic size of therapeutic molecules, which can reduce renal clearance and prolong circulation half-life. For antimicrobial peptides, PEGylation can also shield the peptide from proteases and reduce its toxicity to host cells. researchgate.net A study on a potent synthetic hybrid antimicrobial peptide, CaLL, which comprises fragments from LL-37 and cecropin (B1577577) A, demonstrated that N-terminal PEGylation maintained significant antimicrobial activity. researchgate.net Crucially, the PEGylated version (PEG-CaLL) showed reduced toxicity in vitro and, in an ex vivo lung model, did not disrupt the pulmonary epithelial barrier, unlike the unmodified peptide. researchgate.net This highlights PEGylation as a viable strategy to improve the biocompatibility of LL-37-based peptides for localized applications. researchgate.net
Fluorescent or Isotopic Labeling for Mechanistic Studies
To elucidate the mechanisms by which LL-37 and its analogs exert their effects, researchers utilize labeling techniques to track the peptide's location, conformation, and interactions with biological targets.
Fluorescent Labeling
Attaching fluorescent probes to LL-37 allows for direct visualization of its interaction with both bacterial and host cells. Common fluorophores like fluorescein (B123965) isothiocyanate (FITC) and 5-carboxyfluorescein (B1664652) (5-FAM) have been conjugated to the N-terminus of LL-37 or its fragments. frontiersin.orgpeptidesociety.orgacademindex.com These labeled peptides are used in a variety of assays:
Microscopy: FITC-labeled LL-37 fragments have been used to confirm the aggregation and co-localization of the peptide with bacterial cells. peptidesociety.org
Binding Assays: Fluorescent polarization assays using 5-FAM-labeled LL-37 (fLL-37) have demonstrated that the peptide can directly interact with molecules like lipopolysaccharide (LPS) and double-stranded RNA, and that this binding can be pH-dependent. frontiersin.org
Membrane Permeabilization: Dye leakage assays, where fluorescent dyes like 8-aminonaphthalene-1,3,6-trisulfonate (ANTS) are encapsulated within lipid vesicles, are used to quantify membrane disruption caused by the peptide. nih.gov
An alternative to external labels is the use of intrinsic fluorescence from tryptophan residues. By creating mutants where native phenylalanine residues are replaced with tryptophan (e.g., F6W and F17W), researchers can probe the peptide's local environment and insertion depth into membranes without the potential interference of a bulky external dye. nih.gov
| Label Type | Specific Label/Method | Peptide | Application/Finding |
| Extrinsic Fluorophore | 5-FAM (fLL-37) | Full-length LL-37 | Used in fluorescence polarization to show direct, pH-dependent binding to poly(I:C). frontiersin.org |
| Extrinsic Fluorophore | FITC | LL-37(17-29) | Confirmed peptide aggregation and co-localization with M. luteus cells via confocal microscopy. peptidesociety.org |
| Intrinsic Fluorescence | F6W / F17W mutants | Full-length LL-37 | Tryptophan fluorescence used to probe the peptide's interaction and positioning within synthetic vesicles. nih.gov |
Isotopic Labeling
Isotopic labeling is a powerful tool for high-resolution structural studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. By expressing LL-37 in bacterial systems like Escherichia coli that are grown in media enriched with heavy isotopes (e.g., ¹⁵N), researchers can produce peptides where specific atoms are replaced with their heavier isotopes. nih.gov This labeling enables the use of advanced NMR techniques to determine the three-dimensional structure of the peptide. Such studies have been critical in showing that LL-37 adopts its characteristic α-helical conformation when in membrane-mimicking environments, such as in the presence of detergent micelles. nih.gov Isotopic labeling of specific amino acids, such as incorporating ¹⁵N-Valine into an LL-37 fragment, allows for solid-state NMR studies to determine the orientation of the peptide within a lipid bilayer, providing crucial information about its membrane disruption mechanism. mdpi.com
Impact of Post-Translational Modifications (e.g., Citrullination) on Function
In the human body, LL-37 can undergo natural post-translational modifications (PTMs), which can significantly alter its structure and function. mdpi.com One of the most studied PTMs is citrullination, the enzymatic conversion of arginine residues to the neutral amino acid citrulline.
Research has shown that citrullinated LL-37 exhibits:
Impaired LPS Neutralization: The reduced positive charge leads to a marked decrease in its affinity for negatively charged bacterial endotoxins like LPS. Consequently, citrullinated LL-37 is at least 40 times less efficient at neutralizing the proinflammatory activity of LPS. nih.gov
Reduced Antimicrobial Activity: The ability of LL-37 to kill bacteria is compromised after citrullination. biorxiv.org
Abrogated Antiviral and Immunomodulatory Functions: Citrullination completely disrupts the peptide's ability to protect against viral infections (e.g., Rhinovirus) and to modulate immune responses to other TLR agonists. nih.gov
Loss of Protective Efficacy in Sepsis: In a mouse model of endotoxin (B1171834) shock, native LL-37 could prevent mortality, whereas the citrullinated form completely lost this protective ability. nih.gov
These findings indicate that citrullination at inflammatory sites acts as a negative regulatory mechanism, effectively inactivating the protective functions of LL-37. nih.gov To counteract this, researchers have designed citrullination-resistant analogs, such as hArg-LL-37, where all arginine residues are replaced with homoarginine. This analog was not modified by PAD4 and maintained its antibacterial activity in an inflammatory environment where native LL-37 was inactivated. biorxiv.org
| Modification | Enzyme(s) | Effect on LL-37 Structure | Functional Consequence(s) |
| Citrullination | PAD2, PAD4 | Conversion of cationic arginine to neutral citrulline, reducing net positive charge. nih.govbiorxiv.org | Markedly reduced affinity for LPS; impaired antibacterial and antiviral activity; loss of protective effects in sepsis models. nih.govbiorxiv.org |
Design and Synthesis of Chimeric Peptides and Hybrid Constructs
To harness the beneficial attributes of LL-37 while introducing new functionalities or improving existing ones, researchers have designed and synthesized chimeric and hybrid peptides. This strategy involves combining the full-length LL-37 sequence or its active fragments with other peptides or functional domains.
The rationale behind these constructs is often to create a multifunctional molecule with an improved therapeutic index. For example, by fusing an antimicrobial fragment of LL-37 with a peptide known for immunomodulatory activity, the resulting hybrid can possess both direct pathogen-killing ability and the capacity to modulate the host's immune response.
Several examples of such constructs have been reported:
LL-37 and BMAP-27 (B1 Hybrid): A hybrid peptide named B1 was designed by combining an N-terminal helical segment (residues 9-20) from the bovine cathelicidin (B612621) BMAP-27 with a C-terminal helical segment (residues 17-29) from human LL-37. researchgate.net This rational design aimed to enhance antimicrobial potency while reducing the toxicity associated with the parent peptides. The resulting B1 peptide exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria with reduced toxicity toward mammalian cells. researchgate.net
LL-37 and Thymosin α1 (Tα1): Hybrid peptides have been created by combining a characteristic fragment of LL-37 (residues 13-36) with active centers of Tα1, an immunomodulatory peptide. Another construct, LL-37Tα1, was expressed in Pichia pastoris and showed potent anti-endotoxin capabilities. The goal of these hybrids is to merge the immunomodulatory and LPS-neutralizing effects of LL-37 with the known immune-regulating functions of Tα1.
LL-37 and Cecropin A (CaLL): A synthetic peptide (CaLL) was constructed using fragments of LL-37 and cecropin A. This hybrid was designed to be a potent antimicrobial agent and was further modified with PEGylation to improve lung biocompatibility. researchgate.net
LL-37 with a Collagen-Binding Domain (cCBD-LL37): To create a peptide for targeted delivery to wound sites, a collagen-binding domain (TKKTLRT) was fused to the C-terminus of LL-37. This chimeric peptide, cCBD-LL37, showed enhanced retention on collagen scaffolds compared to native LL-37, potentially allowing for localized and sustained antimicrobial activity in collagen-rich wound beds. nih.gov
These examples demonstrate the versatility of chimeric and hybrid design in creating novel LL-37-based molecules with tailored properties for specific therapeutic applications, from fighting multidrug-resistant infections to promoting wound healing. researchgate.netnih.gov
Advanced Methodological Approaches in Ll 37 Ske Trifluoroacetate Research
High-Throughput Screening (HTS) Assays for Activity Profiling and Analog Discovery
High-throughput screening (HTS) serves as a powerful strategy for identifying novel molecules that can modulate the expression of the gene encoding LL-37 (CAMP) or for discovering synthetic peptide analogs with enhanced or specific activities. nih.gov Cell-based reporter assays are a cornerstone of this approach. For instance, researchers have developed robust reporter systems in human cell lines, such as the HT-29 colon adenocarcinoma line, where the CAMP gene promoter is linked to a reporter gene like luciferase. nih.gov When these cells are exposed to a library of compounds, any resulting increase in luciferase activity signals the discovery of a potential LL-37 inducer.
This methodology has been employed to screen large chemical libraries, including collections of FDA-approved drugs and panels of specific inhibitor classes like histone deacetylase inhibitors, leading to the identification of novel inducers of LL-37 expression. nih.gov Beyond finding inducers, HTS can be adapted to profile the activity of LL-37 analogs. Synthetic peptide libraries can be screened for various functions, such as direct antimicrobial efficacy against panels of bacteria, anti-biofilm capabilities, or specific immunomodulatory effects. nih.gov These screening funnels allow for the rapid assessment of thousands of compounds, providing a cost-effective and efficient means to identify lead candidates for further development. nih.govyoutube.com The data generated can reveal structure-activity relationships, guiding the rational design of next-generation peptide therapeutics. nih.govgq.co.za
Table 1: Example of a High-Throughput Screening Campaign for LL-37 Inducers
| Parameter | Description |
|---|---|
| Cell Line | HT-29 human colon adenocarcinoma cells stably transfected with a CAMP-promoter-luciferase reporter construct. nih.gov |
| Screening Library | Prestwick Chemical Library® (FDA-approved compounds) and a custom library of histone deacetylase inhibitors. nih.gov |
| Assay Principle | Measurement of luciferase activity as a proxy for the induction of LL-37 gene (CAMP) expression. nih.gov |
| Detection Method | Luminescence detection in a microplate format. |
| Primary Outcome | Identification of "hit" compounds that significantly increase luciferase signal compared to vehicle controls. |
| Follow-up | Hit confirmation and independent validation in the parental cell line to confirm endogenous LL-37 induction. nih.gov |
Advanced Imaging Techniques for Cellular and Subcellular Localization
Visualizing the interaction of LL-37 with host cells and microbes is crucial for understanding its functional mechanisms. A suite of advanced microscopy techniques provides spatial and sometimes temporal resolution of these processes, from the cellular to the molecular level.
Confocal Microscopy and Live-Cell Imaging of Peptide-Cell Interactions
Confocal microscopy is instrumental in determining the cellular and subcellular localization of LL-37. By using fluorescently labeled LL-37 (e.g., biotinylated or dye-conjugated), researchers can track its journey into and within cells. nih.gov Studies using human lung epithelial cells (A549) have shown that LL-37 is actively taken up and traffics to the perinuclear region. nih.gov Live-cell imaging, a dynamic form of microscopy, allows these interactions to be observed in real-time. oup.comyoutube.com These experiments have revealed that the uptake of LL-37 is an active process dependent on endocytosis. nih.gov
Super-resolution techniques, such as Stimulated Emission Depletion (STED) microscopy, offer even greater detail than conventional confocal microscopy. nih.gov STED has been used to study the interaction of LL-37 with Mycobacterium tuberculosis (Mtb) within infected human macrophages. nih.govresearchgate.net These high-resolution images show that LL-37 localizes to the membranes of endosomes and lysosomes, the very compartments where the mycobacteria reside, and directly interacts with the bacterial cell wall. nih.gov
Table 2: Summary of Confocal and Live-Cell Imaging Findings for LL-37
| Technique | Cell Type | Key Findings | Citation |
|---|---|---|---|
| Confocal Microscopy | A549 Lung Epithelial Cells | LL-37 is actively internalized via endocytosis and localizes to the perinuclear region. | nih.gov |
| Confocal & STED Microscopy | Primary Human Macrophages | LL-37 is taken up by infected macrophages and localizes to the membrane of Mtb-containing phagosomes. | nih.govresearchgate.net |
| Confocal Microscopy | Human Umbilical Vein Endothelial Cells (HUVECs) | LL-37 partially colocalizes with the autophagy marker LC3 in the perinuclear area. | nih.gov |
| Live-Cell Imaging | General Application | Enables real-time visualization of peptide uptake, trafficking, and induced morphological changes while maintaining cell viability. | oup.comyoutube.com |
Atomic Force Microscopy (AFM) for Membrane Disruption Visualization
Atomic force microscopy (AFM) is a powerful tool for imaging surfaces at nanometer resolution, making it ideal for visualizing the direct physical effects of LL-37 on model cell membranes. ucl.ac.uk In these experiments, a supported lipid bilayer, mimicking either a bacterial or mammalian membrane, is created on a flat substrate and imaged with the AFM tip. nih.govmdpi.com Upon introduction of LL-37, the resulting topographical changes to the membrane can be observed in real-time.
AFM studies have provided direct visual evidence for several proposed mechanisms of LL-37-induced membrane disruption. ucl.ac.uknih.gov Instead of forming discrete, stable pores, LL-37 is often observed to cause a more disruptive, detergent-like effect. nih.govresearchgate.net Findings show that the peptide can lead to membrane thinning, the formation of irregular defects, and the eventual dissolution of the bilayer, a mechanism often described as the "carpet" model. nih.govnih.gov High-resolution imaging reveals both the topographical and mechanical consequences of this interaction, showing how LL-37 disintegrates the membrane structure. nih.govresearchgate.net
Electron Microscopy (TEM, SEM) for Microbial Morphological Changes
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable for visualizing the profound morphological changes that LL-37 inflicts upon microbial cells. researchgate.net TEM, which images thin sections of cells, can reveal internal damage, while SEM provides detailed views of the cell surface.
Studies using TEM have shown that treating bacteria like Staphylococcus aureus with LL-37 leads to severe structural damage. researchgate.net Observations include the thinning of the cell wall, followed by membrane blebbing, disintegration of the cell envelope, and widespread cell lysis. researchgate.net Other research combining microscopy techniques noted that LL-37 can form fibrous nanostructures that make contact with bacterial cells. biorxiv.org These imaging methods provide definitive evidence that LL-37's antimicrobial activity is linked to the catastrophic disruption of the bacterial cell envelope. researchgate.netresearchgate.net
Computational Modeling and Molecular Dynamics (MD) Simulations
Computational approaches, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing an atomic-level view of the interactions between LL-37 and its targets. mdpi.com These methods allow researchers to model the dynamic behavior of the peptide as it approaches and binds to a lipid membrane.
Simulation of Peptide-Membrane Interactions and Pore Formation
MD simulations are used to model the interaction of LL-37 with various types of lipid bilayers, such as POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) to mimic negatively charged bacterial membranes, and POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) to represent neutral mammalian membranes. mdpi.comnih.govresearchgate.net These simulations consistently show that the positively charged LL-37 peptide interacts much more strongly and rapidly with the anionic POPG bilayer than with the neutral POPC bilayer, providing a molecular basis for its selective toxicity toward bacteria. mdpi.comnih.gov
The simulations reveal the initial stages of membrane disruption in atomic detail. mdpi.com They show the peptide being absorbed onto the membrane surface, often lying parallel to it in a "carpet-like" fashion. researchgate.net At higher peptide concentrations, simulations support a "toroidal-pore" mechanism, where the peptide inserts into the membrane, inducing the lipid monolayers to bend inward to form a water channel lined by both peptides and lipid headgroups. nih.govresearchgate.netnih.gov These computational models have also identified key residues within LL-37 that are crucial for membrane interaction and have shown that the peptide largely retains its helical structure upon binding to bacterial-like membranes, a feature correlated with its antimicrobial activity. mdpi.comnih.gov
Table 3: Comparative Findings from Molecular Dynamics (MD) Simulations of LL-37
| Simulation Parameter | Finding with Anionic Membranes (e.g., POPG, POPE:POPG) | Finding with Zwitterionic Membranes (e.g., POPC) | Citation |
|---|---|---|---|
| Binding Affinity | High affinity; strong, rapid, and persistent attachment driven by electrostatic interactions. | Low affinity; weaker and less stable interaction. | mdpi.comnih.gov |
| Peptide Conformation | Retains significant helical structure upon binding. | Loses a significant portion of its helical conformation. | mdpi.comnih.gov |
| Membrane Disruption | Induces significant membrane deformation, thinning, and pore formation (toroidal model). | Causes minimal membrane deformation; only partial insertion. | mdpi.comresearchgate.netresearchgate.net |
| Interaction Energy (ΔG°) | Highly favorable (e.g., -85.5 kcal/mol for POPE:POPG). | Less favorable (e.g., -19.3 kcal/mol for POPC). | nih.gov |
Docking Studies of Peptide-Receptor Binding
Docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of LL-37, these studies provide critical insights into how the peptide interacts with its various receptors, which is fundamental to understanding its multifaceted biological activities. These in silico approaches allow researchers to visualize and analyze the binding modes and energies between LL-37 and its target receptors at a molecular level.
One area of significant interest has been the interaction of LL-37 with receptors on immune and epithelial cells. For instance, LL-37 is known to interact with G-protein coupled receptors like the formyl peptide receptor 2 (FPR2), which mediates its chemotactic effects on neutrophils and eosinophils. nih.gov Docking simulations can model the specific amino acid residues of both LL-37 and FPR2 that are crucial for this binding, helping to elucidate the structural basis of this interaction. Furthermore, these studies can predict the binding affinity, which can then be correlated with experimentally observed biological responses.
Another application of docking studies in LL-37 research is in understanding its role in antiviral defense. For example, in silico analyses have been conducted to predict the binding of LL-37 to the receptor-binding domain (RBD) of viral spike proteins, such as that of SARS-CoV-2. nih.gov These studies have suggested a high structural similarity between LL-37 and the N-terminal helix of the human angiotensin-converting enzyme 2 (hACE2) receptor, indicating a potential for LL-37 to competitively inhibit virus-receptor interactions. nih.gov
The insights gained from docking studies are not only pivotal for understanding the natural functions of LL-37 but also for the rational design of novel therapeutic agents based on its structure.
Predictive Modeling of Structure-Activity Relationships
Researchers have synthesized and tested numerous truncated or modified analogs of LL-37 to pinpoint the regions of the peptide that are critical for its antimicrobial and immunomodulatory functions. nih.gov For example, studies have revealed that certain fragments of LL-37, such as KR-12, retain significant antimicrobial activity, sometimes with improved selectivity and reduced toxicity compared to the full-length peptide. nih.gov Predictive models can be built using the data from these studies to correlate specific amino acid substitutions or modifications with changes in biological activity. These models can then be used to design novel peptides with enhanced therapeutic properties.
For instance, a study on the sequence-function relationship of LL-37 involved the substitution of specific amino acid residues with alanine (B10760859). nih.gov This allowed for the identification of residues critical for the peptide's inflammatory response. Such data is invaluable for building predictive SAR models. These models can range from simple qualitative rules to complex quantitative structure-activity relationship (QSAR) models that use computational algorithms to predict the activity of new, untested molecules.
The development of LL-37 derivatives with enhanced antimicrobial and antibiofilm potential is a significant area of research. nih.gov SAR studies have been instrumental in selecting truncated analogs that mimic the structural features of the parent peptide while offering advantages such as lower production costs and potentially reduced cytotoxicity. nih.govresearchgate.net
Omics Technologies in Response to LL-37 SKE Trifluoroacetate (B77799) Exposure
Omics technologies, which include transcriptomics, proteomics, and metabolomics, have revolutionized our understanding of the complex cellular responses to LL-37. These high-throughput approaches provide a global view of the changes occurring within a cell or organism upon exposure to the peptide, offering a more holistic perspective than traditional targeted assays.
Transcriptomics (RNA-seq) for Gene Expression Profiling in Host and Pathogen Cells
Transcriptomics, particularly through RNA sequencing (RNA-seq), has been a powerful tool to dissect the molecular mechanisms underlying the diverse effects of LL-37 on both host and pathogen cells. By quantifying the entire set of RNA transcripts in a cell, RNA-seq provides a comprehensive snapshot of the genes that are activated or repressed in response to LL-37 exposure.
In host cells, such as human keratinocytes, RNA-seq analysis has revealed that LL-37 can upregulate hundreds of genes. nih.gov Many of these genes are involved in crucial processes like wound healing and inflammation. For example, LL-37 has been shown to significantly increase the expression of various growth factors, including basic fibroblast growth factor (FGF2) and heparin-binding EGF-like growth factor (HBEGF). nih.gov This provides a molecular basis for the observed role of LL-37 in tissue repair.
In pathogenic microorganisms, transcriptomic studies have shed light on the bacterial stress responses to LL-37. For instance, in Escherichia coli, intracellular expression of LL-37 was found to primarily affect the expression of genes related to energy production and carbohydrate metabolism. nih.gov Specifically, genes involved in oxidative phosphorylation were significantly impacted, suggesting that LL-37's bactericidal mechanism involves targeting the energy metabolism of the bacteria. nih.govmarshall.edu
Table 1: Selected Upregulated Genes in Human Keratinocytes Exposed to LL-37
| Gene | Fold Change | Function | Reference |
|---|---|---|---|
| FGF2 | 32.66 | Growth factor involved in angiogenesis and wound healing | nih.gov |
| HBEGF | 7.13 | Growth factor involved in cell proliferation and wound healing | nih.gov |
| VEGFC | >2 | Growth factor involved in angiogenesis and lymphangiogenesis | nih.gov |
| BTC | >2 | Growth factor of the EGF family | nih.gov |
Proteomics for Protein Expression and Modification Analysis
Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the actual protein content of a cell and any post-translational modifications they may undergo. While a direct transcriptomic response to a stimulus is informative, the ultimate cellular function is carried out by proteins.
In the context of LL-37 research, proteomics can be used to identify changes in protein expression in both host and pathogen cells following exposure to the peptide. For example, in host cells, the precursor protein of LL-37, hCAP18, is synthesized and stored in granules. nih.gov Upon stimulation, hCAP18 is released and proteolytically cleaved by proteases like proteinase 3 in neutrophils to generate the active LL-37 peptide. nih.gov Proteomic techniques can be used to monitor this cleavage event and the subsequent changes in the cellular proteome.
In bacteria, proteomics can reveal mechanisms of resistance to LL-37. For instance, some bacteria may upregulate the expression of proteases that can degrade LL-37, thereby inactivating it. nih.gov Staphylococcus aureus, for example, produces the metalloprotease aureolysin, which has been shown to degrade LL-37. mdpi.com Proteomic analysis of LL-37-resistant strains could identify such proteases and other resistance-associated proteins, such as those involved in modifying the bacterial cell membrane to reduce the binding of the cationic peptide.
Furthermore, proteomics can shed light on the downstream effects of LL-37 on cellular signaling pathways. For instance, LL-37 has been shown to influence the phosphorylation status of proteins like p-TBK1, p-IRF7, p-Akt, and p-ERK1/2, which are key components of inflammatory and antiviral signaling pathways. nih.gov
Metabolomics for Understanding Metabolic Perturbations
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. This approach provides a functional readout of the physiological state of a cell and can reveal metabolic perturbations caused by external stimuli like LL-37.
Studies on the effect of LL-37 on pathogens like Candida albicans have utilized metabolomic approaches to understand its mechanism of action. These studies have shown that LL-37 disrupts plasma membrane integrity and calcium homeostasis. nih.gov This disruption leads to significant metabolic consequences, including alterations in ATP levels. An increase in extracellular ATP and a decrease in intracellular ATP suggest that LL-37 treatment impacts the energy metabolism within the fungal cells. nih.gov
Furthermore, LL-37 has been shown to induce the production of reactive oxygen species (ROS) and affect mitochondrial function. nih.govnih.gov Mitochondria are central hubs of cellular metabolism, and their dysfunction can lead to widespread metabolic reprogramming. Metabolomic analysis can identify specific metabolic pathways that are affected, such as glycolysis, the TCA cycle, and amino acid metabolism. In E. coli, for example, transcriptomic data suggests that carbohydrate metabolism is a key target of intracellular LL-37, which would be reflected in the metabolome. nih.gov
Metabolomic profiling of host cells in response to LL-37 can also provide insights into its immunomodulatory and wound-healing properties. Changes in the levels of metabolites involved in energy production, lipid metabolism, and amino acid synthesis can reflect the cellular response to the peptide.
Table 2: Metabolic Perturbations in C. albicans Exposed to LL-37
| Metabolite/Process | Observation | Implication | Reference |
|---|---|---|---|
| Intracellular ATP | Decreased | Disruption of energy metabolism | nih.gov |
| Extracellular ATP | Increased | Leakage due to membrane perturbation | nih.gov |
| Intracellular Calcium | Increased | Disruption of calcium homeostasis | nih.gov |
| Mitochondrial Calcium | Increased | Mitochondrial stress and dysfunction | nih.gov |
| Reactive Oxygen Species (ROS) | Increased | Oxidative stress | nih.gov |
Future Perspectives and Conceptual Translational Research Avenues for Ll 37 Ske Trifluoroacetate
Design of Next-Generation Peptide-Based Antimicrobials to Combat Resistance
The rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that can circumvent existing bacterial defense mechanisms. nih.govnih.gov LL-37 and its derivatives are considered potential alternatives to conventional antibiotics due to their broad-spectrum activity and distinct mechanisms of action. nih.govmdpi.com However, bacteria can develop resistance to LL-37 through methods like membrane charge modification, efflux pumps, and proteolytic degradation. nih.govasm.org Future design strategies for next-generation peptides based on the LL-37 framework, such as LL-37 SKE Trifluoroacetate (B77799), focus on enhancing potency, stability, and selectivity while minimizing the potential for resistance.
Key research strategies include:
Structural Modifications: Researchers are exploring systematic modifications to the peptide's structure to improve its therapeutic profile. acs.orgnih.gov This includes altering intrinsic characteristics like hydrophobicity, helicity, and amino acid composition. acs.org For example, substituting certain amino acids with tryptophan (W) has been shown to reduce proteolytic degradation by several bacterial proteases and, in some cases, increase bactericidal potency. asm.org Similarly, the introduction of D-amino acids can render peptides indigestible by proteases, although this can sometimes reduce antimicrobial potency. asm.org
Truncation and Fragmentation: Shorter fragments of LL-37 have been found to retain significant antimicrobial activity, sometimes with reduced cytotoxicity compared to the full-length peptide. mdpi.comasm.orgmdpi.com For instance, fragments like FK-16 and GF-17 have demonstrated potent activity against clinically relevant strains like S. aureus and S. epidermidis. mdpi.com The smallest fragment still active against Gram-negative bacteria is KR-12. mdpi.com Identifying the minimal active region is crucial for designing smaller, more cost-effective, and potentially less toxic peptide mimetics. mdpi.compsu.edu
Hybrid Peptides: An emerging strategy involves creating hybrid peptides that combine beneficial fragments from different antimicrobial peptides (AMPs). nih.gov This approach aims to merge distinct mechanisms of action or properties, such as membrane permeabilization from one peptide and intracellular targeting from another, to create a more potent therapeutic with a lower likelihood of inducing resistance. nih.gov
Overcoming Resistance Mechanisms: Future designs must account for known bacterial resistance pathways. Bacteria can evade LL-37 by altering their membrane composition to reduce the net negative charge or by employing efflux pumps to expel the peptide. nih.gov Therefore, peptide design can focus on increasing the positive charge to enhance binding to modified membranes or designing peptides that are not substrates for known efflux pumps. nih.govnih.gov
These rational design approaches, often aided by computational modeling, are essential for creating next-generation antimicrobials that can effectively combat resistant pathogens. nih.govresearchgate.net
Exploration of LL-37 SKE Trifluoroacetate as a Tool in Immunomodulatory Strategies
Beyond its direct antimicrobial effects, LL-37 is a potent immunomodulatory molecule with a complex, context-dependent role in both innate and adaptive immunity. nih.govubc.canih.gov This multifunctionality presents a significant opportunity to develop therapies that not only kill pathogens but also beneficially shape the host's immune response. nih.govresident.com The exploration of this compound in immunomodulatory strategies is a key area of future research.
LL-37's immunomodulatory functions include:
Chemoattraction and Cell Recruitment: LL-37 is a chemoattractant for a variety of immune cells, including neutrophils, monocytes, mast cells, and T cells, drawing them to sites of infection or injury. mdpi.compsu.eduresident.com This action is often mediated through the formyl peptide receptor-like 1 (FPRL-1). mdpi.compsu.edu
Modulation of Inflammation: The peptide exhibits both pro- and anti-inflammatory activities. It can induce the release of pro-inflammatory cytokines and mediators from macrophages and mast cells. nih.gov Conversely, it can also dampen inflammatory responses, for instance by attenuating Toll-like receptor 4 (TLR4) signaling. biotechpeptides.com This dual nature suggests its role is to delicately balance the immune response to prevent hyperinflammation. resident.combiotechpeptides.com
Influence on Autoimmunity and Disease Pathophysiology: LL-37 has been implicated in the pathogenesis of autoimmune diseases like psoriasis and lupus, where it can complex with self-DNA or self-RNA to trigger an inflammatory cascade. nih.govbiotechpeptides.com Understanding this mechanism is crucial for designing derivatives that retain beneficial immunomodulatory and antimicrobial effects while avoiding the triggering of autoimmune responses.
Wound Healing and Tissue Repair: LL-37 promotes wound closure and the proliferation and migration of epithelial cells, an action mediated through pathways like the epidermal growth factor receptor (EGFR). ubc.cabiotechpeptides.com This suggests its potential use in therapies aimed at accelerating tissue repair. youtube.com
Future research will likely focus on decoupling the various functions of LL-37. The goal is to design analogs, like this compound, that selectively enhance desired immunomodulatory effects (e.g., promoting wound healing or targeted anti-inflammatory responses) while minimizing undesired ones (e.g., pro-inflammatory cascades or autoimmune activation). mdpi.com
Conceptual Frameworks for Targeted Delivery Systems (excluding specific formulations or dosages)
A significant hurdle for the clinical application of peptide therapeutics like LL-37 is their susceptibility to proteolytic degradation, potential for off-site toxicity, and inactivation by plasma proteins. acs.orgnih.govnih.gov Targeted delivery systems offer a conceptual framework to overcome these limitations by protecting the peptide, directing it to the site of action, and controlling its release. nih.govmdpi.com
Conceptual approaches for peptide delivery include:
Encapsulation: Sequestering peptides within a carrier can prevent their degradation by proteases and shield them from interacting with non-target cells, thereby reducing cytotoxicity. nih.gov Nanocarriers like liposomes and nanoparticles made from biocompatible materials such as poly(lactic-co-glycolic acid) (PLGA) are being explored for this purpose. nih.govmdpi.comnih.gov These systems can improve the peptide's pharmacokinetic profile and allow for sustained release, maintaining a therapeutic concentration at the target site. nih.gov
Surface Functionalization: Delivery vehicles can be decorated with targeting moieties, such as specific peptides or antibodies, that recognize receptors overexpressed on target cells (e.g., cancer cells or specific bacteria). mdpi.comfrontiersin.org This "active targeting" strategy enhances the accumulation of the drug at the desired location, increasing efficacy while minimizing systemic exposure. frontiersin.org
Stimuli-Responsive Release: Advanced delivery systems can be designed to release their peptide cargo in response to specific environmental triggers found at the site of infection or inflammation. These triggers could include changes in pH, the presence of specific bacterial enzymes, or elevated temperature. This approach ensures that the peptide is released precisely where it is needed.
Biomaterial Integration: For localized infections, such as those associated with medical implants, integrating peptides into the biomaterial of the device itself offers a promising delivery strategy. mdpi.comnih.gov Coating surfaces with peptides can prevent the formation of bacterial biofilms and reduce the risk of implant-associated infections by releasing the peptide over time. mdpi.comnih.gov
These conceptual frameworks aim to create an interface between the peptide drug and the biological environment, modifying its distribution and release profile to maximize therapeutic benefit. nih.gov
Synergy with Non-Peptide Therapeutic Modalities (Theoretical Aspects)
Combining antimicrobial peptides with conventional, non-peptide antibiotics is a promising strategy to combat drug-resistant infections and potentially reduce the required concentration of each agent, thereby minimizing toxicity. cabidigitallibrary.orgnih.gov The theoretical basis for this synergy often relies on the complementary mechanisms of action of the two drug classes. nih.gov
Theoretical synergistic mechanisms include:
Membrane Permeabilization: A primary mechanism of action for many AMPs, including LL-37, is the disruption of the bacterial cell membrane. nih.govnih.gov By permeabilizing the membrane, the peptide can facilitate the entry of conventional antibiotics that may otherwise be blocked from reaching their intracellular targets (e.g., ribosomes or DNA). cabidigitallibrary.orgnih.govnih.gov This has been proposed as a way to re-sensitize resistant bacteria to existing antibiotics. nih.govwpi.edu
Broadening Antimicrobial Spectrum: Combining an AMP with a narrow-spectrum antibiotic could create a broader-spectrum therapeutic regimen.
Inhibition of Different Bacterial Processes: Synergy can occur when two agents target different, essential pathways. For example, an AMP could disrupt the cell membrane while a conventional antibiotic inhibits protein synthesis or cell wall construction. mdpi.com This multi-pronged attack makes it more difficult for bacteria to develop resistance.
Immunomodulatory Enhancement: The immunomodulatory properties of LL-37 could work in concert with the bactericidal or bacteriostatic effects of an antibiotic. The peptide could recruit immune cells to the site of infection, enhancing the clearance of bacteria that have been weakened by the antibiotic. cabidigitallibrary.org
Studies have shown that LL-37 and its fragments can act synergistically with antibiotics like polymyxin (B74138) B, penicillin G, and vancomycin (B549263) against various bacterial strains, including multidrug-resistant isolates. nih.govwpi.edu Exploring these synergistic interactions is a key area of research to extend the life of current antibiotics and create more effective treatments for challenging infections. cabidigitallibrary.orgnih.gov
Ethical Considerations in Host Defense Peptide Research and Development (Theoretical)
The development of any new therapeutic class, including host defense peptides like LL-37 and its derivatives, requires careful consideration of a complex landscape of ethical issues. jocpr.comjocpr.com These considerations span from preclinical research to clinical trials and eventual market access. jocpr.com
Key theoretical ethical considerations include:
Risk-Benefit Analysis: The primary ethical mandate is to ensure that the potential benefits of a new peptide therapeutic outweigh the risks. nih.gov For peptides, this involves evaluating potential immunogenicity, off-target effects, and the unpredictable results that could arise from modifying a component of the human innate immune system. jocpr.comncert.nic.in
Informed Consent: In clinical trials, it is imperative that participants are fully informed about the nature of the peptide drug, its novel mechanism of action, and all potential risks and benefits. jocpr.comjocpr.com This transparency is fundamental to respecting participant autonomy and maintaining public trust in the research enterprise. jocpr.com
Access and Affordability: The development of novel therapeutics, particularly biologics like peptides, is often associated with high costs. jocpr.com This raises ethical questions about equitable access. An ethical framework for development should include considerations for pricing models and distribution strategies that ensure life-saving treatments are accessible to diverse populations, including those in low-income settings, and not just a privilege for the wealthy. jocpr.com
Long-Term and Ecological Impact: Genetically modifying organisms to produce these peptides or introducing synthetic peptides into broad clinical use could have unforeseen long-term consequences. ncert.nic.in There is a theoretical risk of promoting cross-resistance to the body's own endogenous host defense peptides, potentially compromising a fundamental part of the innate immune system. nih.gov The ecological impact of widespread use must also be considered. ncert.nic.in
Dual-Use Potential: As with many powerful biological molecules, there is a theoretical potential for misuse. Ethical oversight must consider and mitigate the risks of these technologies being used for purposes other than therapeutic benefit.
Navigating these ethical challenges requires robust regulatory oversight, transparent public discourse, and a commitment from researchers and developers to prioritize patient welfare and societal good throughout the entire lifecycle of the drug. jocpr.comncert.nic.in
Q & A
Q. What experimental methods are recommended to assess the antimicrobial activity of LL-37 SKE Trifluoroacetate?
- Methodological Answer : The minimal inhibitory concentration (MIC) assay is a standard method to evaluate antimicrobial efficacy. For LL-37 SKE, this involves exposing bacterial strains (e.g., E. coli or B. megaterium) to serial dilutions of the peptide and measuring growth inhibition . Membrane disruption assays, such as propidium iodide uptake, can confirm its mechanism of action by detecting microbial membrane permeabilization . Flow cytometry is also used to quantify bacterial viability in response to peptide treatment .
Q. How is LL-37 SKE synthesized and purified for research use?
- Methodological Answer : LL-37 SKE is chemically synthesized via solid-phase peptide synthesis (SPPS), with trifluoroacetic acid (TFA) as a counterion during purification. Reverse-phase high-performance liquid chromatography (RP-HPLC) ensures ≥95% purity, validated by mass spectrometry (e.g., Thermo Scientific™ ISQ EM single quadrupole MS) . Post-synthesis, the peptide is lyophilized and stored at -80°C to prevent degradation .
Q. What cell-based models are suitable for studying LL-37 SKE's immunomodulatory effects?
- Methodological Answer : HaCaT keratinocytes and monocyte-derived macrophages are widely used to study LL-37 SKE's anti-inflammatory effects. Transfection with LL-37 plasmids (0.1–2 μg) followed by pathogen exposure (e.g., P. gingivalis) allows assessment of cytokine modulation (e.g., IL-1β, TNF-α) via ELISA . Calcium mobilization assays in FPRL1-transfected HEK293 cells can further evaluate chemotactic activity .
Q. How should researchers quantify LL-37 SKE in biological samples?
- Methodological Answer : Enzyme-linked immunosorbent assay (ELISA) kits specific to LL-37 are optimized for quantifying LL-37 SKE in gingival crevicular fluid or cell lysates. Ensure cross-reactivity validation due to sequence similarities with full-length LL-37 . For impurity profiling, UHPLC-MS with Acclaim™ RSLC 120 C18 columns resolves LL-37 SKE from related fragments (e.g., LL-37 RKS) .
Advanced Research Questions
Q. How can structural modifications enhance LL-37 SKE's stability and bioavailability?
- Methodological Answer : Rational design strategies include:
- Helicity optimization : Introducing D-amino acids or stapling to stabilize the α-helical structure, improving protease resistance .
- Charge modulation : Adjusting lysine/arginine content to balance cationic charge and reduce cytotoxicity .
- Delivery systems : Encapsulation in liposomes or conjugation to nanoparticles enhances in vivo retention . Stability is validated via circular dichroism (CD) spectroscopy and serum degradation assays .
Q. What experimental approaches resolve contradictions in LL-37 SKE's dual pro-/anti-tumor roles?
- Methodological Answer : Context-dependent effects require:
- Cancer-specific models : Use SW620 (colorectal) vs. MCF-7 (breast) cells to assess fragment-specific cytotoxicity via ATPase inhibition (IC50 assays) .
- Microenvironment analysis : Co-culture systems with immune cells (e.g., T cells) evaluate cytokine synergy (e.g., IL-6, MCP-1) using qPCR and multiplex assays .
- In vivo validation : Xenograft models with ABCG2/MDR1-overexpressing tumors test combination therapies (e.g., LL-37 SKE + mitoxantrone) .
Q. How can researchers differentiate LL-37 SKE's direct antimicrobial effects from host immune modulation?
- Methodological Answer :
- Gene knockout models : CRISPR-Cas9 silencing of FPRL1 in HEK293 cells isolates peptide-receptor interactions .
- Scrambled peptide controls : Use LL-37 scrambled peptide acetate to distinguish sequence-specific activity .
- Neutralizing antibodies : Block LL-37 SKE in vivo (e.g., murine sepsis models) to dissect its role in caspase-1/IL-1β pathways .
Q. What analytical strategies address batch-to-batch variability in LL-37 SKE production?
- Methodological Answer :
- Impurity profiling : Spike LL-37 SKE with related fragments (e.g., LL-37 RKS) during UHPLC-MS analysis to establish purity thresholds .
- Stability testing : Accelerated degradation studies (4°C/-80°C storage) monitor trifluoroacetate counterion integrity via NMR or ion chromatography .
- Bioactivity correlation : Validate each batch via ATPase inhibition (IC50) and MIC assays to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
